5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H20O12 |
|---|---|
Molecular Weight |
476.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H20O12/c1-31-20-17-11(9(23)7-10(32-17)8-5-3-2-4-6-8)12(24)14(26)18(20)33-22-16(28)13(25)15(27)19(34-22)21(29)30/h2-7,13,15-16,19,22,24-28H,1H3,(H,29,30)/t13-,15-,16+,19-,22+/m0/s1 |
InChI Key |
UDDKPQBVOBXALG-IMIGJDJTSA-N |
Isomeric SMILES |
COC1=C2C(=C(C(=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)O)C(=O)C=C(O2)C4=CC=CC=C4 |
Canonical SMILES |
COC1=C2C(=C(C(=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O)C(=O)C=C(O2)C4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
The Architecture of Flavone Glucuronide Production in Scutellaria baicalensis: A Technical Guide to the Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scutellaria baicalensis, commonly known as Baikal skullcap, is a medicinal plant renowned for its production of unique 4'-deoxyflavone glucuronides, such as baicalin (B1667713) and wogonoside. These compounds exhibit a wide range of pharmacological activities, making them of significant interest for drug development. This technical guide provides an in-depth exploration of the intricate biosynthesis pathway of these valuable secondary metabolites. We will dissect the two distinct, organ-specific pathways for flavone (B191248) synthesis, detail the key enzymatic players and their genetic underpinnings, present available quantitative data on metabolite distribution, and provide an overview of the experimental protocols utilized to elucidate this complex metabolic network. The included diagrams, generated using Graphviz, offer a clear visual representation of the metabolic and experimental workflows.
Introduction
The medicinal properties of Scutellaria baicalensis are largely attributed to its specialized flavones, particularly the 4'-deoxyflavones baicalein (B1667712) and wogonin (B1683318), and their corresponding 7-O-glucuronides, baicalin and wogonoside.[1][2] Unlike the more common flavonoids, these compounds lack a hydroxyl group at the 4' position of the B-ring, a structural feature that contributes to their unique biological activities.[1][2] The biosynthesis of these flavone glucuronides in S. baicalensis is a fascinating example of evolutionary metabolic engineering, involving two distinct pathways that operate in different parts of the plant.[1][3][4] This guide will illuminate the molecular machinery responsible for the production of these medicinally important compounds.
Two Distinct Biosynthesis Pathways
Scutellaria baicalensis has evolved two separate pathways for flavone biosynthesis, one active in the aerial parts of the plant and a distinct, more recently evolved pathway that is specific to the roots.[1][3][4]
The Aerial Pathway: Synthesis of 4'-Hydroxyflavones
In the leaves and stems of S. baicalensis, the biosynthesis of flavones follows the general phenylpropanoid pathway to produce 4'-hydroxyflavones like scutellarein (B1681691) and its glucuronide, scutellarin (B1681692).[3][4] This pathway starts with the amino acid phenylalanine and proceeds through the intermediate naringenin (B18129).[3][4]
The Root-Specific Pathway: Synthesis of 4'-Deoxyflavone Glucuronides
The roots of S. baicalensis are the primary site for the synthesis of the medicinally prized 4'-deoxyflavones.[1][2] This specialized pathway also begins with phenylalanine but diverges to produce the 4'-deoxyflavanone, pinocembrin (B1678385), which serves as the key precursor for baicalein and wogonin.[2][4] These aglycones are then subjected to glucuronidation to form their respective glucuronides.[1][3]
Key Enzymes and Genes in the Biosynthesis of Flavone Glucuronides
The biosynthesis of flavone glucuronides in S. baicalensis is a multi-step process catalyzed by a series of enzymes, each encoded by specific genes. The key enzymes and their roles are outlined below.
Table 1: Key Enzymes in the Flavone Glucuronide Biosynthesis Pathway of Scutellaria baicalensis
| Enzyme | Abbreviation | Gene Name(s) | Function | Pathway |
| Phenylalanine Ammonia-Lyase | PAL | SbPAL | Catalyzes the deamination of phenylalanine to cinnamic acid.[1][3] | Both |
| Cinnamate-4-Hydroxylase | C4H | SbC4H | Hydroxylates cinnamic acid to p-coumaric acid.[3][4] | Aerial |
| 4-Coumarate:CoA Ligase | 4CL | Sb4CL | Activates p-coumaric acid to p-coumaroyl-CoA.[3][4] | Aerial |
| Cinnamate-CoA Ligase-Like 7 | CLL-7 | SbCLL-7 | Specifically activates cinnamic acid to cinnamoyl-CoA in the root pathway.[2][4] It exhibits a lower Km and higher Vmax/Km for cinnamic acid compared to other CLLs.[2] | Root-Specific |
| Chalcone (B49325) Synthase | CHS | SbCHS-1, SbCHS-2 | Catalyzes the condensation of p-coumaroyl-CoA (aerial) or cinnamoyl-CoA (root) with three molecules of malonyl-CoA to form chalcones.[2][3] SbCHS-2 is root-specific.[2][3] | Both |
| Chalcone Isomerase | CHI | SbCHI | Catalyzes the isomerization of chalcone into a flavanone (B1672756) (naringenin in aerial parts, pinocembrin in roots).[3][4] | Both |
| Flavone Synthase II | FNSII | SbFNSII-1, SbFNSII-2 | Catalyzes the conversion of flavanones to flavones. SbFNSII-1 converts naringenin to apigenin (B1666066) (aerial), while SbFNSII-2 specifically converts pinocembrin to chrysin (B1683763) (root).[2] | Both |
| Flavone 6-Hydroxylase | F6H | SbF6H | Hydroxylates chrysin at the 6-position to produce baicalein.[2][3] | Root-Specific |
| Flavone 8-Hydroxylase | F8H | SbF8H | Hydroxylates chrysin at the 8-position to produce norwogonin (B192581).[2][3] | Root-Specific |
| Phenylpropanoid and Flavonoid O-Methyltransferases | PFOMT | SbPFOMT | Methylates norwogonin to produce wogonin.[4] | Root-Specific |
| UDP-glucuronate:baicalein 7-O-glucuronosyltransferase | UBGAT/UGAT | SbUBGAT | Transfers a glucuronic acid moiety from UDP-glucuronic acid to the 7-hydroxyl group of baicalein and wogonin to form baicalin and wogonoside, respectively.[1][2][3] | Root-Specific |
Quantitative Data
Table 2: Concentration of Major Flavones in Different Tissues of Scutellaria baicalensis
| Compound | Root (µmol/g fresh weight) | Stem (µmol/g fresh weight) | Leaf (µmol/g fresh weight) |
| Baicalin | 32.81 ± 2.22 | Not Detected | Not Detected |
| Baicalein | 0.20 ± 0.03 | Not Detected | Not Detected |
| Wogonoside | Not provided | Not Detected | Not Detected |
| Wogonin | Not provided | Not Detected | Not Detected |
| Scutellarin | Not Detected | Not provided | Not provided |
| Scutellarein | Not Detected | Not provided | Not provided |
| Apigenin 7-G | Not Detected | Not provided | Not provided |
| Chrysin 7-G | 0.08 ± 0.01 | Not Detected | Not Detected |
Data adapted from a study on metabolite profiling of Scutellaria species.[5] "Not provided" indicates that the data was not available in the cited source. "Not Detected" indicates the compound was not found in that tissue.
Experimental Protocols
The elucidation of the flavone glucuronide biosynthesis pathway in S. baicalensis has been made possible through a combination of advanced experimental techniques.
Flavonoid Extraction and Quantification
A common method for the extraction and quantification of flavonoids from S. baicalensis tissues involves the following steps:
-
Sample Preparation: Plant tissues (e.g., roots, stems, leaves) are freeze-dried and ground into a fine powder.[4]
-
Extraction: The powdered tissue is extracted with a solvent, typically 70% methanol (B129727) or ethanol, often with the aid of ultrasonication to enhance extraction efficiency.[4][6]
-
Quantification: The extracted flavonoids are quantified using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry).[1][7] A standard colorimetric assay can also be used for the determination of total flavonoid content.[6]
Transcriptome Analysis (RNA-seq)
Transcriptome analysis is crucial for identifying the genes involved in the biosynthesis pathway.
-
RNA Extraction: Total RNA is isolated from different tissues of S. baicalensis using a suitable kit (e.g., TRIzol).[4][8]
-
Library Construction and Sequencing: RNA-seq libraries are prepared from the extracted RNA and sequenced using a high-throughput sequencing platform like Illumina.[4][8]
-
Data Analysis: The sequencing reads are assembled and annotated to identify unigenes. The expression levels of these genes are then quantified and compared across different tissues to identify genes that are specifically upregulated in tissues with high flavonoid accumulation.[4][8]
Hairy Root Culture
Hairy root cultures provide a valuable in vitro system for studying the root-specific biosynthesis pathway and for producing flavonoids.
-
Induction of Hairy Roots: Explants from sterile S. baicalensis plantlets are infected with Agrobacterium rhizogenes.[9]
-
Establishment of Cultures: The induced hairy roots are grown on a hormone-free solid or in a liquid medium (e.g., Gamborg B5 medium).[9][10]
-
Analysis: The growth of the hairy roots and the production of flavonoids are monitored over time. These cultures can also be used for gene function studies, such as RNA interference (RNAi) or overexpression experiments, to confirm the role of specific genes in the pathway.[2][11]
Visualizing the Pathways and Workflows
Biosynthesis Pathways
Caption: Biosynthesis pathways of flavones in aerial parts and roots of S. baicalensis.
Experimental Workflow for Pathway Elucidation
Caption: A typical experimental workflow for elucidating the flavone biosynthesis pathway.
Conclusion and Future Directions
The biosynthesis of flavone glucuronides in Scutellaria baicalensis is a well-defined yet complex process involving two distinct, organ-specific pathways. Significant progress has been made in identifying the key enzymes and their corresponding genes, providing a solid foundation for metabolic engineering and synthetic biology approaches to enhance the production of these valuable compounds. Future research should focus on several key areas:
-
Enzyme Kinetics: Detailed kinetic characterization of all enzymes in the pathway is needed to develop accurate metabolic models for targeted engineering.
-
Regulatory Networks: A deeper understanding of the transcriptional regulation of the pathway, including the roles of various transcription factors, will be crucial for manipulating flavonoid production.
-
Subcellular Localization: Investigating the subcellular localization of the biosynthetic enzymes will provide insights into the organization and efficiency of the metabolic flux.
-
Synthetic Biology: Leveraging the knowledge of the pathway to engineer microbial hosts for the sustainable and scalable production of baicalin, wogonoside, and other valuable flavones from S. baicalensis.
By continuing to unravel the complexities of this fascinating biosynthetic pathway, researchers and drug development professionals can unlock the full therapeutic potential of the unique flavonoids produced by Scutellaria baicalensis.
References
- 1. Frontiers | Root-specific flavones and critical enzyme genes involved in their synthesis changes due to drought stress on Scutellaria baicalensis [frontiersin.org]
- 2. Frontiers | Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis [frontiersin.org]
- 3. Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Optimization of the extraction of total flavonoids from Scutellaria baicalensis Georgi using the response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolite profiling reveals organ‐specific flavone accumulation in Scutellaria and identifies a scutellarin isomer isoscutellarein 8‐O‐β‐glucuronopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deep Sequencing of the Scutellaria baicalensis Georgi Transcriptome Reveals Flavonoid Biosynthetic Profiling and Organ-Specific Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Hairy Root Cultures as a Source of Polyphenolic Antioxidants: Flavonoids, Stilbenoids and Hydrolyzable Tannins - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure and properties of 5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide
An In-Depth Technical Guide to 5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and available experimental data for this compound. This flavonoid glycoside, isolated from the roots of Scutellaria baicalensis, is a subject of interest for its potential pharmacological activities. This document consolidates known information on its physicochemical properties, and outlines general experimental approaches for its isolation. While specific biological activity and signaling pathway data for this particular compound are limited, the broader context of flavonoid activity from Scutellaria baicalensis is discussed.
Chemical Structure and Properties
This compound is a flavonoid glycoside with the molecular formula C₂₂H₂₀O₁₂ and a molecular weight of 476.39 g/mol .[1] It belongs to the flavone (B191248) class of compounds, which are characterized by a 15-carbon skeleton consisting of two phenyl rings and a heterocyclic ring. The structure consists of a flavone backbone with hydroxyl groups at positions 5 and 6, a methoxy (B1213986) group at position 8, and a glucuronic acid moiety attached at the 7-O position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₀O₁₂ | [1] |
| Molecular Weight | 476.39 g/mol | [1] |
| Class | Flavonoid Glycoside | [1] |
| Natural Source | Scutellaria baicalensis | [1] |
Experimental Protocols
Isolation and Purification from Scutellaria baicalensis
Specific, detailed experimental protocols for the isolation and purification of this compound are not extensively documented in publicly available literature. However, general methods for the separation of flavonoids from the roots of Scutellaria baicalensis can be adapted. These methods typically involve solvent extraction followed by chromatographic separation.[2][3]
2.1.1. General Extraction Method
A common procedure for extracting flavonoids from dried and powdered roots of Scutellaria baicalensis involves the use of methanol (B129727).[2]
-
Step 1: Extraction. A 10 g portion of dried, powdered root material is extracted three times with 100 mL of methanol for 15 minutes at 60°C.
-
Step 2: Filtration. The resulting solution is filtered through Whatman No. 1 filter paper.
-
Step 3: Re-extraction. The remaining solid residue is re-extracted twice more with methanol to ensure complete extraction of flavonoids.
-
Step 4: Evaporation. The combined methanolic extracts are evaporated to dryness under vacuum at 40°C.
-
Step 5: Storage. The resulting crude extract is stored at 4°C.
2.1.2. Chromatographic Separation
Further purification of the crude extract to isolate individual flavonoid glycosides like this compound typically employs various chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC) are commonly used for the separation of flavonoids from Scutellaria baicalensis.[3] A semi-preparative HPLC method using a RP-18 column is a viable approach for isolating specific flavonoids.[2]
-
Column: Reversed-phase C18 (RP-18)
-
Mobile Phase: A mixture of methanol, water, and acetic acid is often used. The exact ratio may need to be optimized for the specific compound.
-
Detection: UV detection at a wavelength around 280 nm is suitable for flavonoids.
Due to the lack of a specific protocol, researchers would need to develop a gradient elution method and perform fraction collection followed by analytical techniques like LC-MS to identify the fraction containing this compound based on its molecular weight.
Biological Activity and Signaling Pathways
Direct experimental data on the biological activity and associated signaling pathways of this compound are not available in the current body of scientific literature. However, the flavonoids isolated from Scutellaria baicalensis are known to possess a wide range of pharmacological effects, including antioxidative, antineoplastic, and anti-inflammatory properties.[4][5][6]
The biological activities of flavonoids are often attributed to their ability to modulate various signaling pathways. For instance, some flavonoids from Scutellaria baicalensis have been shown to influence pathways such as:
-
NF-κB signaling pathway: Involved in inflammation.
-
MAPK signaling pathway: Plays a role in cell proliferation, differentiation, and apoptosis.
-
JAK-STAT signaling pathway: Crucial for cytokine signaling.[7]
A related compound, 5,8-Dihydroxy-4',7-dimethoxyflavone, has been shown to induce heme oxygenase-1 (HO-1) expression through the ROS/p38 MAPK/Nrf2 signaling pathway, suggesting potential for treating heart fibrosis.[8] Another similar flavone, 5-Hydroxy-7-methoxyflavone, has been found to trigger mitochondrial-associated cell death in human colon carcinoma cells via reactive oxygen species (ROS) signaling.[9]
Given the structural similarities, it is plausible that this compound may exhibit similar biological activities and interact with related signaling pathways. However, dedicated experimental studies are required to confirm this.
Diagram 1: General Flavonoid Isolation Workflow
Caption: A generalized workflow for the isolation of flavonoids.
Diagram 2: Potential Signaling Pathways for Flavonoids
Caption: Plausible signaling pathways modulated by flavonoids.
Conclusion and Future Directions
This compound is a known constituent of Scutellaria baicalensis, a plant with a rich history in traditional medicine. While its basic chemical properties are established, there is a significant gap in the scientific literature regarding its specific biological activities and mechanisms of action. Future research should focus on:
-
Definitive Structure Elucidation: Obtaining and publishing the confirmed 2D and 3D structures of the molecule.
-
Development of Specific Isolation Protocols: Creating and validating a detailed protocol for the efficient isolation and purification of this compound.
-
Biological Screening: Conducting comprehensive in vitro and in vivo studies to determine its pharmacological profile, including its potential anti-inflammatory, antioxidant, and anticancer activities.
-
Mechanism of Action Studies: Investigating the specific signaling pathways modulated by this flavonoid to understand its molecular targets.
Addressing these research gaps will be crucial in unlocking the potential therapeutic applications of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 3. Separation methods used for Scutellaria baicalensis active components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Pharmacological effects of flavonoids from Scutellaria baicalensis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Molecular Mechanism of 5,6-Dihydroxyflavone in Suppressing LPS-Induced Inflammation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of HO-1 by 5, 8-Dihydroxy-4',7-Dimethoxyflavone via Activation of ROS/p38 MAPK/Nrf2 Attenuates Thrombin-Induced Connective Tissue Growth Factor Expression in Human Cardiac Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity of 5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide is a flavonoid glycoside that can be isolated from Scutellaria baicalensis. Flavonoids from this plant source are recognized for a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. This technical guide provides a comprehensive overview of the known biological activities of the aglycone, 5,6-dihydroxyflavone, which serves as a proxy for the title compound due to the limited direct research on the glucuronidated form. It is generally understood that flavonoid glucuronides are the primary forms found in circulation after oral administration, which can then be metabolized to their aglycones to exert biological effects. This document details quantitative data, experimental methodologies, and the underlying signaling pathways associated with its potential therapeutic applications.
Quantitative Biological Activity
The biological activities of 5,6-dihydroxyflavone, the aglycone of this compound, have been quantified in terms of its anti-inflammatory and antioxidant properties. The following table summarizes the key inhibitory concentrations (IC50) and other relevant quantitative data.
| Biological Activity | Assay | Cell Line/System | Test Compound | IC50 / % Inhibition | Reference |
| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | 5,6-dihydroxyflavone | 11.55 ± 0.64 µM | [1][2] |
| Antioxidant | Reactive Oxygen Species (ROS) Scavenging | LPS-stimulated RAW 264.7 macrophages | 5,6-dihydroxyflavone | 0.8310 ± 0.633 µM | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This protocol outlines a common method for determining the free radical scavenging activity of a compound.[3]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) stock solution (0.2 mM in methanol (B129727) or ethanol)
-
Test compound (this compound or its aglycone) stock solution (e.g., 1 mg/mL in methanol or ethanol)
-
Positive control (e.g., Ascorbic acid, Quercetin)
-
Methanol or ethanol (B145695)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of DPPH by diluting the stock solution with methanol or ethanol to an absorbance of approximately 1.0 ± 0.1 at 517 nm.
-
Prepare a series of dilutions of the test compound and positive control in methanol or ethanol (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Assay Protocol (Microplate Method):
-
Add 100 µL of the various concentrations of the test compound and positive control solutions to the appropriate wells of a 96-well plate.
-
Add 100 µL of methanol or ethanol to the blank wells.
-
Initiate the reaction by adding 100 µL of the DPPH working solution to all wells except the blank wells. Add 100 µL of the solvent to the blank wells.
-
Cover the plate and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Anti-inflammatory Activity Assessment: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
This protocol describes the use of Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the production of TNF-α and IL-6 in cell culture supernatants.[4][5]
Materials:
-
RAW 264.7 macrophage cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test compound
-
Mouse TNF-α and IL-6 ELISA kits
-
96-well cell culture plates
-
CO2 incubator
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours). Include an unstimulated control group.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the cell-free supernatant from each well.
-
-
ELISA Protocol:
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kits. This typically involves the following steps:
-
Coating the plate with a capture antibody.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate solution to develop color.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
Calculate the concentrations of TNF-α and IL-6 in the samples by comparing their absorbance values to the standard curve generated from the known concentrations of the recombinant cytokines.
-
Western Blot Analysis for iNOS and COX-2 Expression
This protocol details the detection of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression by Western blotting.[6][7][8]
Materials:
-
RAW 264.7 macrophage cells
-
LPS
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat RAW 264.7 cells with the test compound and/or LPS as described in the cytokine measurement protocol.
-
Lyse the cells with lysis buffer and collect the total protein.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and the loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the expression of iNOS and COX-2 to the loading control.
-
Signaling Pathways
The anti-inflammatory effects of flavonoids, including 5,6-dihydroxyflavone, are often mediated through the modulation of key signaling pathways such as NF-κB and MAPK.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6. Flavonoids can inhibit this pathway at multiple points, primarily by inhibiting the activity of the IKK complex.[9][10][11]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another critical pathway involved in the inflammatory response. It consists of three main subfamilies: p38, JNK, and ERK. Pro-inflammatory stimuli activate a cascade of kinases that ultimately lead to the phosphorylation and activation of transcription factors, which in turn regulate the expression of inflammatory mediators. Flavonoids have been shown to inhibit the phosphorylation of key kinases in the p38 and JNK pathways, thereby suppressing the downstream inflammatory response.[1][12]
Conclusion
While direct experimental data on this compound is limited, the available information on its aglycone, 5,6-dihydroxyflavone, strongly suggests potent anti-inflammatory and antioxidant activities. These effects are mediated, at least in part, through the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key inflammatory mediators. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this and related flavonoid compounds. Future studies should focus on directly evaluating the biological activities of the glucuronidated form to better understand its pharmacokinetic and pharmacodynamic properties.
References
- 1. A new Prenylated Flavonoid induces G0/G1 arrest and apoptosis through p38/JNK MAPK pathways in Human Hepatocellular Carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cell signaling pathways step-by-step [mindthegraph.com]
- 6. researchgate.net [researchgate.net]
- 7. academy.miloa.eu [academy.miloa.eu]
- 8. Melatonin suppresses macrophage cyclooxygenase-2 and inducible nitric oxide synthase expression by inhibiting p52 acetylation and binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suppression of TNFalpha-mediated NFkappaB activity by myricetin and other flavonoids through downregulating the activity of IKK in ECV304 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. globalsciencebooks.info [globalsciencebooks.info]
- 11. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flavonoids inhibit high glucose-induced up-regulation of ICAM-1 via the p38 MAPK pathway in human vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antioxidant Activity of Methoxyflavones: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
The growing interest in natural compounds for therapeutic applications has positioned flavonoids as a significant area of research. Among these, methoxyflavones—flavonoids characterized by the presence of one or more methoxy (B1213986) groups—have demonstrated a wide array of biological activities, with their antioxidant potential being of particular interest. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Methoxyflavones, as potent antioxidants, offer a promising avenue for the development of novel therapeutic agents to combat these conditions.
This technical guide provides a comprehensive overview of the in vitro antioxidant activity of methoxyflavones, focusing on their structure-activity relationships, quantitative data from key assays, and detailed experimental protocols.
Structure-Activity Relationship of Methoxyflavones
The antioxidant capacity of flavonoids is intrinsically linked to their molecular structure.[1] Several structural features of methoxyflavones play a crucial role in their ability to scavenge free radicals and mitigate oxidative damage.
-
Hydroxyl Groups: The number and position of hydroxyl (-OH) groups are primary determinants of antioxidant activity. Hydroxyl groups can donate a hydrogen atom to free radicals, thereby neutralizing them. The B-ring hydroxyl groups, particularly a catechol moiety (3',4'-dihydroxy), significantly enhance antioxidant capacity.[1][2]
-
Methoxy Groups: The presence and position of methoxy (-OCH₃) groups can modulate the antioxidant activity of flavonoids. Methoxy groups are electron-donating, which can increase the stability of the flavonoid radical formed after hydrogen donation.[3] Studies have shown that methoxylation can either enhance or attenuate the antioxidant effect depending on its position and the overall substitution pattern.[3][4] For instance, a methoxy group at the C7 position of the A-ring has been associated with enhanced anti-inflammatory and antioxidant activity.[5]
-
C2-C3 Double Bond and 4-Oxo Group: The double bond between carbons 2 and 3 in conjugation with the 4-oxo (carbonyl) group in the C-ring facilitates electron delocalization across the molecule. This feature is crucial for the stabilization of the flavonoid radical and contributes significantly to its antioxidant potential.[5]
The primary mechanisms by which flavonoids exert their antioxidant effects are:
-
Hydrogen Atom Transfer (HAT): The flavonoid donates a hydrogen atom to a free radical.[3]
-
Single-Electron Transfer followed by Proton Transfer (SET-PT): The flavonoid donates an electron to the free radical, followed by the transfer of a proton.[3]
-
Sequential Proton-Loss Electron Transfer (SPLET): The flavonoid first loses a proton, and the resulting anion then donates an electron.[3]
Quantitative Data on Antioxidant Activity
The antioxidant activity of methoxyflavones is commonly quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure, representing the concentration of a compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.
| Methoxyflavone Derivative | Assay | IC50 Value | Reference Compound |
| 3',4'-di-OCH3-flavone | DPPH | Inactive | α-Tocopherol (IC50 10.1 ± 1.3 μg/mL) |
| 7-OCH3-flavone | DPPH | Inactive | α-Tocopherol (IC50 10.1 ± 1.3 μg/mL) |
| 5,7-dimethoxyflavone | - | Content quantified, but specific IC50 not provided in the snippet. | - |
| 3-Methoxyflavone | - | Mentioned in studies, but specific IC50 not provided in the snippet. | - |
Note: The provided search results did not contain a comprehensive list of IC50 values for a wide range of methoxyflavones. The table reflects the limited quantitative data available in the snippets. Further targeted literature searches are recommended for specific methoxyflavone derivatives.
Experimental Protocols for In Vitro Antioxidant Assays
Standardized protocols are essential for the accurate and reproducible assessment of antioxidant activity. Below are detailed methodologies for two of the most common assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The principle is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow. The decrease in absorbance at approximately 517 nm is proportional to the antioxidant activity.
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compounds (methoxyflavones)
-
Positive control (e.g., Ascorbic Acid, Trolox)
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The absorbance of the working solution should be adjusted to approximately 1.0 at 517 nm.
-
Sample Preparation: Prepare stock solutions of the test methoxyflavones and the positive control in a suitable solvent. Create a series of dilutions from these stock solutions.
-
Reaction: Add a small volume of the sample solution (e.g., 100 µL) to the DPPH working solution (e.g., 2.9 mL).
-
Incubation: Mix the solution thoroughly and incubate in the dark at room temperature for a specified period (e.g., 30 minutes).[6]
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer or microplate reader.[6] A blank containing only the solvent and DPPH solution is also measured.
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.[7]
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[7] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a blue-green color.[7] In the presence of an antioxidant, the radical is reduced, and the solution loses its color. The decrease in absorbance is measured at approximately 734 nm.[7]
Reagents:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compounds (methoxyflavones)
-
Positive control (e.g., Trolox)
Procedure:
-
Preparation of ABTS•+ Solution: Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical cation.
-
Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare stock solutions and subsequent dilutions of the test methoxyflavones and the positive control.
-
Reaction: Add a small volume of the sample solution to the ABTS•+ working solution.
-
Incubation: Mix thoroughly and incubate at room temperature for a defined time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance with the sample.[6] The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Visualizations: Workflows and Mechanisms
To further elucidate the concepts discussed, the following diagrams illustrate key experimental workflows and antioxidant mechanisms.
Conclusion
Methoxyflavones represent a promising class of flavonoids with significant in vitro antioxidant activity. Their efficacy is closely tied to their chemical structure, particularly the arrangement of hydroxyl and methoxy groups on the flavonoid backbone. The DPPH and ABTS assays are robust and reliable methods for quantifying this activity, providing valuable data for structure-activity relationship studies. The detailed protocols and workflows presented in this guide offer a standardized approach for researchers and drug development professionals to evaluate the antioxidant potential of novel methoxyflavone compounds, facilitating the discovery and development of new therapeutic agents for oxidative stress-related diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-activity relationships of antioxidant activity in vitro about flavonoids isolated from Pyrethrum tatsienense - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Unraveling the Molecular Actions of 5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide is a flavonoid glycoside naturally occurring in the medicinal plant Scutellaria baicalensis. While direct and extensive research on the specific mechanism of action of this glucuronidated flavonoid remains limited, this technical guide consolidates available information and extrapolates potential biological activities based on the known effects of its structural analogue, 5,6-dihydroxyflavone (B183487). This document aims to provide a foundational understanding for researchers and professionals in drug development by detailing potential anti-inflammatory and antioxidant pathways, supported by data on related compounds.
Introduction
Flavonoids are a diverse class of polyphenolic compounds ubiquitously found in plants, renowned for their wide range of biological activities. Scutellaria baicalensis (Baikal skullcap) is a prominent source of unique flavonoids, which are often present as glucuronides. Glucuronidation, a major metabolic process in plants and animals, significantly impacts the solubility, bioavailability, and biological activity of flavonoids. This compound is one such metabolite, and understanding its mechanism of action is crucial for exploring its therapeutic potential. Due to the scarcity of direct experimental data on this specific compound, this guide will focus on the established mechanisms of its aglycone, 5,6-dihydroxyflavone, to infer its likely biological targets and pathways.
Potential Mechanism of Action: Insights from 5,6-Dihydroxyflavone
The biological activity of a flavonoid glucuronide can be attributed to the glucuronide itself, or to its aglycone following enzymatic hydrolysis by β-glucuronidases in the body. Therefore, the mechanism of action of 5,6-dihydroxyflavone provides a strong indication of the potential bioactivity of its 7-O-glucuronide derivative.
Anti-Inflammatory Effects
Research on 5,6-dihydroxyflavone (5,6-DHF) has demonstrated its potential as an anti-inflammatory agent. Studies have shown that 5,6-DHF can suppress inflammatory responses in cellular models, such as lipopolysaccharide (LPS)-induced murine macrophages (RAW 264.7 cells)[1].
The primary anti-inflammatory mechanisms are believed to involve the modulation of key signaling pathways:
-
Inhibition of Nitric Oxide (NO) Production: 5,6-DHF has been observed to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in a dose-dependent manner[1].
-
Modulation of Inflammatory Signaling Pathways: Flavonoids are known to influence major inflammatory signaling cascades. It is plausible that 5,6-dihydroxyflavone, and by extension its glucuronide, may exert its effects through the downregulation of pathways such as Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT)[1].
Antioxidant Activity
The antioxidant properties of flavonoids are well-documented and are often attributed to their ability to scavenge free radicals and chelate metal ions. The dihydroxy substitution at the 5 and 6 positions of the A-ring in 5,6-dihydroxyflavone forms a catechol-like moiety, which is known to contribute to potent antioxidant activity[1].
-
Radical Scavenging: The hydroxyl groups on the flavonoid skeleton can donate a hydrogen atom to reactive oxygen species (ROS), thereby neutralizing them and preventing oxidative damage to cellular components[1].
-
Induction of Antioxidant Enzymes: Flavonoids can also upregulate the expression of endogenous antioxidant enzymes, such as heme oxygenase-1 (HO-1), providing indirect antioxidant effects[2].
Quantitative Data
| Compound | Assay | Cell Line | Endpoint | Result | Reference |
| 5,6-Dihydroxyflavone | LPS-induced NO Production | RAW 264.7 | IC50 | 11.55 ± 0.64 μM | [1] |
| 5,6-Dihydroxyflavone | Cytoplasmic ROS Production | RAW 264.7 | IC50 | 0.8310 ± 0.633 μM | [1] |
| 5,6-Dihydroxyflavone | Cytotoxicity | RAW 264.7 | CC50 | > 100 μM | [1] |
Experimental Protocols
Detailed experimental protocols for this compound are not available. The following are generalized protocols based on studies of similar flavonoids that can be adapted for future research on this specific compound.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of the test compound for a specified duration (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS; 1 µg/mL).
Nitric Oxide (NO) Production Assay
-
Principle: The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Procedure:
-
Collect cell culture supernatants after treatment.
-
Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Reactive Oxygen Species (ROS) Assay
-
Principle: The intracellular ROS levels are measured using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Procedure:
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C.
-
Wash the cells again with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Signaling Pathway Visualization
The following diagrams illustrate the potential signaling pathways that may be modulated by this compound, based on the known activities of its aglycone and other related flavonoids.
Caption: Potential inhibition of LPS-induced inflammatory pathways.
Caption: Potential direct and indirect antioxidant mechanisms.
Conclusion and Future Directions
This compound represents a promising yet understudied natural product. Based on the activities of its aglycone, it is hypothesized to possess anti-inflammatory and antioxidant properties through the modulation of key cellular signaling pathways, including NF-κB and MAPK, and through the scavenging of reactive oxygen species.
Future research should focus on isolating or synthesizing sufficient quantities of this specific glucuronide to perform direct biological assays. Key areas of investigation should include:
-
In vitro studies: to confirm its effects on inflammatory and oxidative stress markers in various cell lines.
-
Enzymatic assays: to identify specific protein targets and determine inhibitory constants.
-
Pharmacokinetic studies: to understand its absorption, distribution, metabolism, and excretion (ADME) profile, and to determine the extent of its in vivo conversion to the aglycone.
-
In vivo studies: to evaluate its efficacy and safety in animal models of inflammatory diseases or conditions associated with oxidative stress.
A thorough investigation into the mechanism of action of this compound will be essential to unlock its full therapeutic potential and to guide its development as a novel pharmacological agent.
References
A Technical Guide to the Bioactivity of Scutellaria baicalensis Flavonoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scutellaria baicalensis Georgi, commonly known as Baikal skullcap, is a perennial herb whose root (Huang-Qin) is a fundamental component of traditional Chinese medicine. The therapeutic properties of this plant are largely attributed to its high concentration of flavonoids, a class of polyphenolic compounds.[1] The four most abundant and pharmacologically significant flavonoids are baicalin (B1667713), its aglycone baicalein (B1667712), wogonin (B1683318), and its glycoside wogonoside.[2] Extensive research has demonstrated that these molecules possess a wide array of bioactivities, including potent anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.[3][4] Their mechanisms of action often involve the modulation of critical cellular signaling pathways, making them attractive candidates for modern drug development.[5]
This technical guide provides a consolidated review of the bioactivity of Scutellaria baicalensis flavonoids. It summarizes quantitative data from key in vitro studies, details the mechanisms of action through signaling pathway diagrams, and provides protocols for benchmark experimental assays used in their evaluation.
Anti-inflammatory and Antioxidant Activities
The flavonoids from S. baicalensis are renowned for their ability to mitigate inflammation and oxidative stress, which are underlying factors in numerous chronic diseases.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
A primary mechanism for the anti-inflammatory effects of these flavonoids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7] NF-κB is a key transcription factor that orchestrates the expression of pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][8] Baicalein and wogonin, in particular, have been shown to interfere with this pathway at multiple points, such as by preventing the degradation of the inhibitory protein IκBα, thereby blocking NF-κB's translocation to the nucleus.[9][10]
Quantitative Data: Anti-inflammatory and Antioxidant Effects
The following table summarizes the inhibitory concentrations (IC50) and scavenging capabilities of key flavonoids from various in vitro studies.
| Flavonoid | Assay Type | Cell Line / System | Bioactivity Metric | IC50 Value / Result |
| Baicalein | NO Production Inhibition | LPS-stimulated RAW 264.7 | Inhibition of Nitric Oxide | 5-25 µM (conc. dependent)[9] |
| Wogonin | NO Production Inhibition | LPS-stimulated RAW 264.7 | Inhibition of Nitric Oxide | 5-50 µM (conc. dependent)[9] |
| Baicalin | IL-6 Production Inhibition | LPS-stimulated THP-1 | Cytokine Inhibition | 578 µg/mL[11] |
| Baicalein | IL-6 Production Inhibition | LPS-stimulated THP-1 | Cytokine Inhibition | 88 µg/mL[11] |
| Baicalin | DPPH Radical Scavenging | Cell-free | Antioxidant Capacity | ~17 µM[11] |
| Baicalein | DPPH Radical Scavenging | Cell-free | Antioxidant Capacity | ~4 µM[11] |
Anticancer Activity
The flavonoids of S. baicalensis exhibit significant anticancer properties, acting through mechanisms such as inducing apoptosis (programmed cell death), inhibiting cell proliferation, and preventing metastasis.[12][13] These effects have been observed across a wide range of cancer cell lines.[3][14]
Mechanism of Action: Induction of Apoptosis
One of the primary anticancer mechanisms is the induction of apoptosis. Baicalein and wogonin can trigger the intrinsic apoptotic pathway by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[15] This leads to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspase enzymes (like Caspase-3), which execute cell death.
Quantitative Data: In Vitro Anticancer Activity
The table below presents the half-maximal inhibitory concentration (IC50) values of S. baicalensis flavonoids against various human cancer cell lines.
| Flavonoid | Cancer Cell Line | Cancer Type | IC50 Value (µM) |
| Baicalein | OVCAR-3 | Ovarian | 25 - 40[14] |
| Baicalin | OVCAR-3 | Ovarian | 45 - 55[14] |
| Wogonin | General | Most tested lines | 10 - 50[3] |
| Baicalein | General | Most tested lines | 10 - 50[3] |
| Baicalin | General | Most tested lines | 10 - 50[3] |
Neuroprotective Effects
Baicalin and baicalein have demonstrated significant neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases.[16][17] Their mechanisms include reducing oxidative stress, inhibiting neuroinflammation, and preventing apoptosis in neuronal cells.[15][18]
Mechanism of Action: Neuroinflammation and Apoptosis Inhibition
In neurodegenerative models, such as those induced by amyloid-beta (Aβ) peptide, flavonoids can suppress neuronal damage.[19] Baicalin has been shown to inhibit the GSK3β/NF-κB/NLRP3 inflammasome pathway, reducing the production of inflammatory cytokines and preventing neuronal apoptosis.[18] Both baicalin and baicalein protect against Aβ-induced toxicity by downregulating the NF-κB and MAPK signaling pathways.[17][19]
Experimental Protocols
Reproducible and standardized assays are critical for evaluating the bioactivity of natural compounds. Below are detailed protocols for two common assays cited in flavonoid research.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[21]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for adherence.[22]
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test flavonoid. Include vehicle-only controls. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[20]
-
Incubation: Incubate the plate for 2-4 hours in a humidified atmosphere at 37°C.[23]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[20][23]
-
Absorbance Reading: Measure the absorbance spectrophotometrically at a wavelength between 550 and 600 nm (typically 570 nm).[20] A reference wavelength of >650 nm can be used to subtract background noise.[20]
DPPH Assay for Antioxidant Capacity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the free radical scavenging ability of antioxidants.[24] The stable DPPH free radical has a deep purple color, which fades to yellow upon reduction by an antioxidant compound.[25][26]
-
Reagent Preparation: Prepare a working solution of DPPH in a suitable solvent like methanol (B129727) or ethanol (B145695) (e.g., 0.1 mM).[24] The solution should be freshly made and protected from light.
-
Sample Preparation: Prepare various dilutions of the test flavonoid and a positive control (e.g., Ascorbic Acid or Trolox) in the same solvent.[24]
-
Reaction: In a 96-well plate, mix a volume of the sample (e.g., 20 µL) with a larger volume of the DPPH working solution (e.g., 200 µL).[26] Include a control containing only the solvent and DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[24]
-
Absorbance Reading: Measure the absorbance at the characteristic wavelength of DPPH, which is typically around 517 nm.[25][26]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] × 100[25] The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can be determined from a dose-response curve.[24]
References
- 1. mdpi.com [mdpi.com]
- 2. The Flavonoid Components of Scutellaria baicalensis: Biopharmaceutical Properties and their Improvement using Nanoformulation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. THE ADVANCED BIOACTIVITY STUDIES OF SCUTELLARIA BAICALENSIS GEORGI AND ITS PHENOLIC COMPOUNDS | International Society for Horticultural Science [ishs.org]
- 5. An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. globalsciencebooks.info [globalsciencebooks.info]
- 8. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
- 9. Inhibitory effects of baicalein and wogonin on lipopolysaccharide-induced nitric oxide production in macrophages [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic effect of baicalein, wogonin and oroxylin A mixture: multistep inhibition of the NF-κB signalling pathway contributes to an anti-inflammatory effect of Scutellaria root flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. New therapeutic aspects of flavones: the anticancer properties of Scutellaria and its main active constituents Wogonin, Baicalein and Baicalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Research Progress of Scutellaria baicalensis in the Treatment of Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Baicalin confers neuroprotection in animal models of stroke through its antioxidant and anti-apoptotic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitigating neurodegenerative diseases: the protective influence of baicalin and baicalein through neuroinflammation regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Mitigating neurodegenerative diseases: the protective influence of baicalin and baicalein through neuroinflammation regulation [frontiersin.org]
- 18. Baicalin exerts neuroprotective effects via inhibiting activation of GSK3β/NF-κB/NLRP3 signal pathway in a rat model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Neuroprotective Effects of Baicalein, Wogonin, and Oroxylin A on Amyloid Beta-Induced Toxicity via NF-κB/MAPK Pathway Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. merckmillipore.com [merckmillipore.com]
- 21. broadpharm.com [broadpharm.com]
- 22. protocols.io [protocols.io]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. acmeresearchlabs.in [acmeresearchlabs.in]
- 25. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 26. cdn.gbiosciences.com [cdn.gbiosciences.com]
Methodological & Application
Application Notes and Protocols: Isolation and Purification of 5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Data Presentation
Effective documentation and comparison of experimental results are crucial. The following table provides a structured format for summarizing quantitative data obtained during the isolation and purification process. Researchers should populate this table with their experimental data for clear comparison across different batches or methodological variations.
| Parameter | Extraction | Column Chromatography (Fraction X) | Preparative HPLC (Final Product) | Purity Confirmation (Analytical HPLC) |
| Starting Material (g) | e.g., 1000 | - | - | - |
| Crude Extract Yield (g) | e.g., 50 | - | - | - |
| Fraction Yield (g) | - | e.g., 5 | - | - |
| Purified Compound Yield (mg) | - | - | e.g., 50 | - |
| Purity (%) | - | - | - | >95% |
| Retention Time (min) | - | - | e.g., 15.2 | e.g., 15.2 |
| Solvent System | e.g., 80% Methanol (B129727) | e.g., Ethyl Acetate (B1210297):Methanol gradient | e.g., Acetonitrile (B52724):Water with 0.1% Formic Acid | e.g., Acetonitrile:Water with 0.1% Formic Acid |
Experimental Protocols
This protocol describes a generalized yet detailed methodology for the isolation and purification of 5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide from plant material.
Plant Material Preparation and Extraction
-
Grinding and Drying : Air-dry the plant material (e.g., roots of Scutellaria baicalensis) at room temperature to a constant weight. Grind the dried material into a fine powder to increase the surface area for extraction[2].
-
Solvent Extraction :
-
Macerate the powdered plant material in 80% aqueous methanol (1:10 w/v) at room temperature for 24-48 hours with occasional stirring[2].
-
Alternatively, perform Soxhlet extraction for a more exhaustive extraction, though this may not be suitable for thermolabile compounds[2][3].
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process two to three times with fresh solvent to ensure maximum recovery of the target compound.
-
-
Solvent Evaporation : Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
Fractionation by Liquid-Liquid Partitioning
-
Suspension : Suspend the crude extract in distilled water.
-
Partitioning : Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate, and n-butanol. Flavonoid glycosides are typically enriched in the more polar fractions (ethyl acetate and n-butanol).
-
Fraction Collection : Collect each solvent fraction and evaporate the solvent under reduced pressure to yield the respective fractionated extracts.
Chromatographic Purification
-
Stationary Phase : Pack a glass column with a suitable adsorbent, such as silica (B1680970) gel or polyamide powder[4][5]. Polyamide is often effective for the separation of flavonoids.
-
Sample Loading : Adsorb the ethyl acetate or n-butanol fraction onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution : Elute the column with a gradient of solvents. For a polyamide column, a gradient of ethanol (B145695) in water (e.g., 20%, 40%, 60%, 80%) can be effective. For silica gel, a gradient of methanol in chloroform or ethyl acetate is commonly used[6].
-
Fraction Collection and Analysis : Collect fractions of a defined volume and monitor the composition of each fraction using Thin Layer Chromatography (TLC). Combine fractions that show a similar TLC profile and contain the target compound.
-
Column : Use a preparative reverse-phase C18 column.
-
Mobile Phase : A common mobile phase for flavonoid glycosides is a gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape[7].
-
Injection and Fractionation : Inject the enriched fraction from the column chromatography step. Collect the peak corresponding to the retention time of this compound.
-
Purity Analysis : Analyze the purity of the collected fraction using analytical HPLC with a similar mobile phase on a C18 analytical column. Purity is typically determined by the peak area percentage at a specific wavelength (e.g., 280 nm or 350 nm)[4].
Structure Elucidation
Confirm the identity of the purified compound using spectroscopic methods:
-
Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern[7][8].
-
Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectroscopy to elucidate the detailed chemical structure.
Visualizations
The following diagrams illustrate the experimental workflow and the general structure of the target compound.
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: General structure of a flavone glucuronide, illustrating the aglycone and the attached glucuronic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. auctoresonline.org [auctoresonline.org]
- 5. Preparative separation of flavonoid glycosides and flavonoid aglycones from the leaves of Platycladus orientalis by REV-IN and FWD-IN high-speed counter-current chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. phcogj.com [phcogj.com]
- 7. Identification of flavonoids and their glycosides by high-performance liquid chromatography with electrospray ionization mass spectrometry and with diode array ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note: Quantification of Flavone Glucuronides in Plant Extracts by HPLC-MS/MS
Abstract
This application note presents a robust and sensitive HPLC-MS/MS method for the quantification of flavone (B191248) glucuronides in plant extracts. Flavone glucuronides, common metabolites of flavonoids in plants, play a significant role in the biological activity of many botanical preparations. The described method utilizes reverse-phase high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) for selective and accurate quantification. Detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection are provided. This method is suitable for researchers, scientists, and drug development professionals working with phytochemicals and herbal medicine.
Introduction
Flavonoids are a diverse group of polyphenolic compounds found in plants, known for their antioxidant, anti-inflammatory, and other health-promoting properties. In planta, flavonoids are often found as glycosides, with glucuronidation being a common conjugation. The direct quantification of these glucuronidated forms is crucial for understanding their bioavailability, metabolism, and overall contribution to the therapeutic effects of plant extracts. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity.[1][2] This application note provides a comprehensive protocol for the extraction and quantification of flavone glucuronides from plant matrices.
Experimental Protocols
Sample Preparation
A critical step in the analysis of flavone glucuronides from plant extracts is the efficient extraction and cleanup of the sample to remove interfering substances.[3][4]
1.1. Extraction
-
Grinding: Dry the plant material (e.g., leaves, flowers, roots) at 40°C until a constant weight is achieved and grind into a fine powder.
-
Solvent Extraction:
-
Weigh 1 gram of the powdered plant material into a centrifuge tube.
-
Add 10 mL of 80% methanol (B129727) in water.
-
Vortex for 1 minute, then sonicate for 30 minutes in a water bath at 40°C.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet twice more.
-
Pool the supernatants.
-
-
Concentration: Evaporate the pooled supernatant to dryness under a gentle stream of nitrogen at 40°C.
1.2. Solid-Phase Extraction (SPE) Cleanup
For complex matrices, an SPE cleanup step is recommended to remove interfering compounds like chlorophyll (B73375) and primary metabolites.[5][6]
-
Reconstitution: Reconstitute the dried extract in 5 mL of 10% methanol.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the reconstituted extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Elution: Elute the flavone glucuronides with 5 mL of methanol.
-
Final Concentration: Evaporate the eluate to dryness under nitrogen and reconstitute in 1 mL of the initial mobile phase for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
2.1. HPLC Conditions
The chromatographic separation is crucial for resolving isomeric flavone glucuronides.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[7] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 10.0 | |
| 15.0 | |
| 17.0 | |
| 17.1 | |
| 20.0 |
2.2. Mass Spectrometry Conditions
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. Both positive and negative ionization modes can be effective, though negative mode is often preferred for phenolic compounds.[1][7] A characteristic neutral loss of 176 Da, corresponding to the glucuronic acid moiety, is a key diagnostic feature.[5]
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Method Validation
The analytical method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to standard guidelines.[8][9][10]
3.1. Calibration Curve
Prepare a series of standard solutions of the target flavone glucuronides in the initial mobile phase at concentrations ranging from, for example, 1 to 1000 ng/mL. The calibration curve is constructed by plotting the peak area against the concentration.
3.2. Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: MRM Transitions and Collision Energies for Common Flavone Glucuronides
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Apigenin-7-O-glucuronide | 445.1 | 269.0 | 25 |
| Luteolin-7-O-glucuronide | 461.1 | 285.0 | 25 |
| Baicalin (Baicalein-7-O-glucuronide) | 445.1 | 269.0 | 30 |
| Wogonoside (Wogonin-7-O-glucuronide) | 459.1 | 283.0 | 30 |
| Scutellarin (Scutellarein-7-O-glucuronide) | 461.1 | 285.0 | 30 |
Table 2: Method Validation Summary
| Analyte | Linearity (r²) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Precision (RSD%) |
| Apigenin-7-O-glucuronide | >0.99 | 0.5 | 1.5 | 92.5 ± 4.1 | < 5 |
| Luteolin-7-O-glucuronide | >0.99 | 0.4 | 1.2 | 95.1 ± 3.8 | < 5 |
| Baicalin | >0.99 | 0.3 | 1.0 | 98.2 ± 2.5 | < 4 |
| Wogonoside | >0.99 | 0.3 | 1.0 | 97.5 ± 3.1 | < 4 |
| Scutellarin | >0.99 | 0.5 | 1.5 | 93.8 ± 4.5 | < 5 |
Visualization of Experimental Workflow
Caption: Experimental workflow for flavone glucuronide quantification.
Conclusion
The HPLC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of flavone glucuronides in plant extracts. The protocol is designed to be adaptable to a variety of plant matrices and target analytes. Proper sample preparation and method validation are essential for obtaining accurate and reproducible results. This methodology will be a valuable tool for researchers in the fields of natural product chemistry, pharmacology, and drug development.
References
- 1. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid Isolation and Determination of Flavones in Biological Samples Using Zinc Complexation Coupled with High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an LC-MS/MS method for the quantification of flavonoid glucuronides (wogonoside, baicalin, and apigenin-glucuronide) in the bile and blood samples: Application to a portal vein infusion study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Identification of Flavone Glucuronide Isomers by Metal Complexation and Tandem Mass Spectrometry: Regioselectivity of UDP-Glucuronosyltransferase Isozymes in the Biotransformation of Flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of a High-Performance Liquid Chromatography with Photodiode Array Detection Method for the Separation and Quantification of Antioxidant and Skin Anti-Aging Flavonoids from Nelumbo nucifera Gaertn. Stamen Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
Enzymatic Synthesis of Flavonoid Glucuronides: A Detailed Guide for Researchers
Application Notes and Protocols for the Synthesis, Purification, and Characterization of Flavonoid Glucuronides for Research and Drug Development.
The study of flavonoids and their metabolites is a rapidly growing field, driven by their potential therapeutic applications in areas such as neurology, oncology, and cardiovascular disease.[1][2][3] Glucuronidation is a key phase II metabolic process that significantly alters the bioavailability, solubility, and biological activity of flavonoids.[1][4] Access to pure flavonoid glucuronides is essential for in-depth pharmacological and toxicological research. However, chemical synthesis of these compounds is often complex, yielding multiple isomers and requiring extensive protection and deprotection steps.[1][4][5] Enzymatic synthesis using UDP-glucuronosyltransferases (UGTs) offers a highly regioselective and efficient alternative, providing a direct route to specific flavonoid glucuronide isomers under mild, environmentally friendly conditions.[1][4][5]
This document provides detailed protocols for the enzymatic synthesis of flavonoid glucuronides using two primary approaches: in vitro enzymatic reaction and whole-cell biotransformation. These methods are applicable to a wide range of flavonoids and can be adapted for both small-scale research and larger-scale production.
Methods Overview
The enzymatic synthesis of flavonoid glucuronides relies on the catalytic activity of UGTs, which transfer a glucuronic acid moiety from the activated sugar donor, uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA), to a hydroxyl group on the flavonoid aglycone. The regioselectivity of the reaction is determined by the specific UGT enzyme used.[1][6]
In Vitro Enzymatic Synthesis
This approach involves the incubation of the flavonoid substrate with a purified or partially purified UGT enzyme and the co-substrate UDPGA in a suitable buffer system. This method offers precise control over reaction conditions and is ideal for enzyme characterization and small-scale synthesis.
Whole-Cell Biotransformation
In this method, a microorganism (e.g., Escherichia coli or Saccharomyces cerevisiae) engineered to express a specific UGT is used as a biocatalyst.[1][5] The flavonoid substrate is added to the culture medium, and the synthesis of the glucuronide occurs within the cells, which can endogenously supply the necessary UDPGA. This approach is often more cost-effective for larger-scale production as it eliminates the need for enzyme purification and the expensive UDPGA co-substrate.[1]
Quantitative Data Summary
The efficiency of enzymatic glucuronidation can vary significantly depending on the UGT enzyme, the flavonoid substrate, and the reaction conditions. The following tables summarize representative quantitative data from various studies.
Table 1: Regioselectivity and Yields of Selected UGTs in Flavonoid Glucuronidation
| Flavonoid Substrate | UGT Enzyme | Expression System | Product(s) | Yield | Reference |
| Quercetin | UGT78A11 | Saccharomyces cerevisiae | Quercetin-3-O-glucuronide | Promising yields | [5][7] |
| Quercetin | UGT88D7 | Saccharomyces cerevisiae | Quercetin-7-O-glucuronide | Promising yields | [5][7] |
| Luteolin | AmUGT10 (Antirrhinum majus) | Escherichia coli | Luteolin-7-O-glucuronide | up to 300 mg/L | [1] |
| Quercetin | VvUGT (Vitis vinifera) | Escherichia coli | Quercetin-3-O-glucuronide | up to 687 mg/L | [1] |
| Apigenin | Human UGT1A1 | Recombinant | Apigenin-7-O-glucuronide | - | [6] |
| Chrysin | Human UGT1A1 | Recombinant | Chrysin-7-O-glucuronide | - | [6] |
| Kaempferol | Human UGT2B7 | Recombinant | Kaempferol glucuronides | High Activity | [8] |
Table 2: Kinetic Parameters of Human UGTs with Flavonoid Substrates
| UGT Isoform | Flavonoid Substrate | Km (µM) | Vmax (relative activity) | Reference |
| UGT1A9 | Apigenin | - | High | [9] |
| UGT1A9 | Luteolin | - | High | [9] |
| UGT1A9 | Quercetin | - | High | [9] |
| UGT1A9 | Epicatechin | - | High | [9] |
| Recombinant β-glucuronidase | Kaempferol-3-O-glucuronide | - | kcat/Km = 26x10³ M⁻¹s⁻¹ | [10] |
| Recombinant β-glucuronidase | Equol-7-O-glucuronide | - | kcat/Km = 1.3x10³ M⁻¹s⁻¹ | [10] |
Experimental Protocols
Protocol 1: In Vitro Enzymatic Synthesis of Flavonoid Glucuronides
This protocol is a general guideline and may require optimization for specific flavonoid-UGT pairs.
Materials:
-
Purified recombinant UGT enzyme
-
Flavonoid aglycone (e.g., quercetin, apigenin)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Magnesium chloride (MgCl₂)
-
Methanol (B129727) or Dimethyl sulfoxide (B87167) (DMSO) for dissolving the flavonoid
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
Incubator/shaker
Procedure:
-
Prepare a stock solution of the flavonoid aglycone: Dissolve the flavonoid in a minimal amount of DMSO or methanol to create a concentrated stock solution (e.g., 10-50 mM).
-
Set up the reaction mixture: In a microcentrifuge tube, combine the following components in the specified order:
-
Tris-HCl buffer (50 mM, pH 7.5)
-
MgCl₂ (final concentration 1-10 mM)
-
UDPGA (final concentration 1-5 mM)
-
Flavonoid stock solution (final concentration 50-500 µM). The final concentration of the organic solvent should be kept low (typically <1-2% v/v) to avoid enzyme inhibition.
-
Purified UGT enzyme (0.1-1.0 mg/mL).
-
-
Incubate the reaction: Incubate the reaction mixture at 30-37°C for 1-24 hours with gentle shaking. The optimal time should be determined empirically by taking time-course samples.
-
Stop the reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the enzyme.
-
Remove precipitated protein: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Analyze the product: Carefully collect the supernatant and analyze the formation of the flavonoid glucuronide using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 2: Whole-Cell Biotransformation for Flavonoid Glucuronide Production
This protocol describes a general procedure using a recombinant E. coli strain.
Materials:
-
E. coli strain engineered to express the desired UGT.
-
Luria-Bertani (LB) medium or other suitable growth medium.
-
Appropriate antibiotic for plasmid maintenance.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for inducing protein expression.
-
Flavonoid aglycone.
-
Shaking incubator.
-
Centrifuge.
Procedure:
-
Prepare a starter culture: Inoculate 5-10 mL of LB medium containing the appropriate antibiotic with a single colony of the recombinant E. coli strain. Grow overnight at 37°C with vigorous shaking (200-250 rpm).
-
Inoculate the main culture: Inoculate a larger volume of fresh LB medium (e.g., 1 L) with the overnight starter culture (typically a 1:100 dilution).
-
Grow the culture: Grow the main culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression: Add IPTG to a final concentration of 0.1-1.0 mM to induce the expression of the UGT enzyme.
-
Add the flavonoid substrate: Simultaneously with or shortly after induction, add the flavonoid aglycone (dissolved in a suitable solvent like ethanol (B145695) or DMSO) to the culture to a final concentration of 100-500 µM.
-
Biotransformation: Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 24-72 hours with shaking.
-
Harvest the cells: Pellet the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C). The supernatant may also contain the product and should be saved for analysis.
-
Extract the product: The flavonoid glucuronide can be extracted from the cell pellet and/or the supernatant. Cell lysis (e.g., by sonication) may be necessary to release intracellular product. The extraction is typically performed using an organic solvent like ethyl acetate (B1210297) or by solid-phase extraction.
-
Purify and analyze the product: The extracted product can be purified using techniques such as column chromatography or preparative HPLC. Analysis is performed by HPLC or LC-MS.
Purification and Characterization
Purification: The crude product from either synthesis method can be purified using standard chromatographic techniques.
-
Solid-Phase Extraction (SPE): C18 cartridges can be used for initial cleanup and concentration of the glucuronide from the reaction mixture or culture supernatant.
-
Column Chromatography: Silica gel or reversed-phase (C18) column chromatography can be employed for further purification.
-
Preparative HPLC: For obtaining highly pure flavonoid glucuronides, preparative reversed-phase HPLC is the method of choice.
Characterization: The structure and purity of the synthesized flavonoid glucuronides should be confirmed using a combination of the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the product and to quantify the yield. A diode-array detector (DAD) can provide UV-Vis spectra characteristic of the flavonoid structure.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information, confirming the addition of the glucuronic acid moiety (176 Da). Tandem MS (MS/MS) can be used to fragment the molecule and confirm the position of glucuronidation.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the unambiguous structural elucidation of the flavonoid glucuronide, confirming the regiochemistry of the glycosidic bond.[1]
Visualizations
Caption: General workflow for the enzymatic synthesis of flavonoid glucuronides.
Caption: The core enzymatic reaction of flavonoid glucuronidation.
References
- 1. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Identification of Flavone Glucuronide Isomers by Metal Complexation and Tandem Mass Spectrometry: Regioselectivity of UDP-Glucuronosyltransferase Isozymes in the Biotransformation of Flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regio-specific synthesis of flavonoid glucuronides using plant UDP-glucuronosyltransferase expressed in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. UGT84F9 is the major flavonoid UDP-glucuronosyltransferase in Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flavonoid glucuronides are substrates for human liver beta-glucuronidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell Culture Models to Study the Effects of 5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide is a flavonoid glycoside found in Scutellaria baicalensis (Baikal skullcap), a plant widely used in traditional medicine.[1] Flavonoids from this plant are known for a variety of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.[2][3] As a glucuronide, this compound is a metabolite form that may have altered bioavailability and activity compared to its aglycone counterpart. The following application notes provide a framework for investigating the biological effects of this compound in various cell culture models.
Data Presentation
Quantitative data from experiments should be summarized in clear, well-structured tables to facilitate comparison between different conditions and concentrations. Below are examples of how to present data for cytotoxicity and anti-inflammatory activity, using representative data from other flavonoids for illustrative purposes.
Table 1: Cytotoxicity of Flavonoids in Human Cancer Cell Lines (Illustrative Data)
| Flavonoid | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| Wogonin | HeLa | MTT | 48 | 15.3 | [4] |
| Wogonin | A549 | MTT | 48 | 97.9 | [4] |
| Wogonin | HepG2 | MTT | 48 | 147 | [4] |
| Baicalein | HeLa | MTT | 48 | >100 | [4] |
| Baicalin (B1667713) | HepG2 | MTT | 48 | >100 | [4] |
| Scutellarein | A2780 | Proliferation | 48 | ~100 | [5] |
| Scutellarein | SKOV-3 | Proliferation | 48 | ~100 | [5] |
Note: This table presents illustrative data for flavonoids structurally related to this compound to demonstrate the recommended format for data presentation. IC50 values for the target compound need to be determined experimentally.
Table 2: Anti-inflammatory Effects of Flavonoids on NO Production in LPS-stimulated RAW264.7 Macrophages (Illustrative Data)
| Compound | Concentration (µM) | NO Production (% of Control) | Reference |
| Dexamethasone (Positive Control) | 10 | 12.8 ± 1.5 | [6] |
| Flavonoid Extract | 50 | 45.2 ± 3.1 | [6] |
| Flavonoid Extract | 100 | 28.7 ± 2.5 | [6] |
Note: This table provides an example of how to present anti-inflammatory data. The specific effects of this compound on nitric oxide (NO) production should be experimentally determined.
Mandatory Visualizations
Experimental Protocols
Cell Culture and Maintenance
A variety of cell lines can be utilized to study the diverse effects of flavonoids. The choice of cell line should be guided by the research question.
-
For Anticancer Studies:
-
For Anti-inflammatory Studies:
-
Murine macrophage: RAW264.7[6]
-
-
For Neuroprotective Studies:
Protocol:
-
Culture cells in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells upon reaching 80-90% confluency. For experiments, seed cells in multi-well plates (e.g., 96, 24, or 6-well plates) and allow them to adhere overnight.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of the compound on cell viability and to determine its IC50 (half-maximal inhibitory concentration).
Materials:
-
Cells seeded in a 96-well plate
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the flavonoid glucuronide in culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value using appropriate software.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the ability of the compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW264.7 cells
-
This compound
-
LPS (from E. coli)
-
Griess Reagent
Protocol:
-
Seed RAW264.7 cells (e.g., 5 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of the flavonoid glucuronide for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated, vehicle, and LPS-only controls.
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Mix the supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to investigate the effect of the flavonoid glucuronide on the expression and phosphorylation of key proteins in signaling pathways like PI3K/Akt and NF-κB.
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-NF-κB p65, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the flavonoid glucuronide at selected concentrations for the desired time.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.[8]
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
NF-κB Luciferase Reporter Assay
This assay measures the effect of the compound on the transcriptional activity of NF-κB, a key regulator of inflammation and cell survival.
Materials:
-
Host cell line (e.g., HEK293T or a relevant cancer cell line)
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase)
-
A control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Co-transfect cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
After 24 hours, treat the transfected cells with the flavonoid glucuronide for a specified time.
-
Induce NF-κB activation (e.g., with TNF-α or LPS), if required by the experimental design.
-
Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.
-
Transfer the cell lysate to a luminometer plate.
-
Add the Luciferase Assay Reagent II (for firefly luciferase) and measure the luminescence.
-
Add the Stop & Glo® Reagent (to quench the firefly signal and provide the substrate for Renilla) and measure the Renilla luminescence.
-
Calculate the NF-κB activity by normalizing the firefly luciferase activity to the Renilla luciferase activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis [frontiersin.org]
- 3. Metabolite profiling reveals organ‐specific flavone accumulation in Scutellaria and identifies a scutellarin isomer isoscutellarein 8‐O‐β‐glucuronopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Anti-inflammatory activity of 5,7-dimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The inhibitory effects of 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone on human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5,6-Dihydroxy-7-methoxyflavone 6-O-beta-D-glucopyranoside | C22H22O10 | CID 44258416 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetic Studies of Flavone Glucuronides in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of flavone (B191248) glucuronides in animal models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is crucial for the development of flavonoid-based therapeutics and functional foods.
Introduction to Flavone Glucuronide Pharmacokinetics
Flavonoids, a class of polyphenolic compounds found in various plants, are known for their potential health benefits. However, their therapeutic efficacy is often limited by low bioavailability.[1][2][3] Following oral administration, flavones undergo extensive first-pass metabolism, primarily through glucuronidation and sulfation in the intestine and liver.[1][2][4] This results in the circulation of flavonoid metabolites, predominantly glucuronides, rather than the parent aglycones.[5][6] Therefore, pharmacokinetic studies must focus on the detection and quantification of these glucuronidated forms to accurately assess the bioavailability and systemic exposure of flavonoids.
Animal models, particularly rodents like rats, are frequently used to investigate the pharmacokinetics of flavone glucuronides due to their well-characterized physiology and ease of handling.[7][8][9][10] These studies are essential for determining key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC), which together describe the systemic exposure to the flavone glucuronides.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of various flavone glucuronides and their parent compounds from studies in animal models. These data highlight the significant presence of glucuronidated forms in systemic circulation compared to their aglycones.
Table 1: Pharmacokinetic Parameters of Flavonoids from Scutellariae Radix Extract in Rats after Oral Administration
(Data extracted from a study administering an 800 mg/kg aqueous extract)
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-48h) (ng·h/mL) |
| Baicalin (BG) | 324.80 | 10,500 ± 2,100 | 0.5 | 65,800 ± 11,200 |
| Wogonoside (WG) | 124.00 | 2,800 ± 600 | 1.0 | 21,500 ± 4,300 |
| Oroxylin A 7-O-β-d-glucuronide (OG) | 43.04 | 4,300 ± 900 | 1.0 | 38,700 ± 7,700 |
| Baicalein | 25.36 | 80 ± 20 | 2.0 | 980 ± 250 |
| Wogonin | 24.40 | 250 ± 60 | 4.0 | 4,200 ± 900 |
| Oroxylin A | 5.79 | 110 ± 30 | 2.0 | 1,500 ± 400 |
Source: Adapted from a study on the oral pharmacokinetics of Scutellariae Radix extract in rats.[8]
Table 2: Pharmacokinetic Parameters of Quercetin and its Derivatives in Rats after Oral Administration (50 mg/kg)
| Compound | Cmax (µg/mL) | Tmax (min) | AUC (0-t) (mg/L·min) |
| Quercetin (Qr) | 7.47 ± 2.63 | 54.0 ± 25.1 | 2,590.5 ± 987.9 |
| Quercetin-3-O-β-D-glucuronide (QG) | Not specified | Delayed compared to Qr | Not specified |
Source: Adapted from a comparative pharmacokinetic study of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats.[9] Note that specific values for QG were not provided in the abstract, but a delayed Tmax was noted.
Experimental Protocols
This section provides detailed methodologies for key experiments in the pharmacokinetic analysis of flavone glucuronides in animal models.
Animal Handling and Dosing Protocol
A standardized protocol for animal studies is crucial for reproducible results.
Materials:
-
Oral gavage needles
-
Intravenous injection supplies (for IV studies)
-
Metabolic cages for urine and feces collection
-
Test compound (flavone glucuronide or parent flavonoid) dissolved/suspended in an appropriate vehicle (e.g., water, 0.5% carboxymethylcellulose sodium)
Procedure:
-
Acclimatization: House animals in a controlled environment (22 ± 2°C, 50-60% humidity, 12-hour light/dark cycle) for at least one week prior to the experiment.[10][11]
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.[10][12]
-
Dosing:
-
Post-dosing: Provide access to food 2-4 hours after dosing.
Blood Sample Collection
Materials:
-
Microcentrifuge tubes containing an anticoagulant (e.g., heparin or EDTA)
-
Syringes or capillary tubes
-
Centrifuge
Procedure:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose).[8][12]
-
Immediately transfer the blood into the anticoagulant-containing tubes.
-
Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.[11]
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.[10][13]
Sample Preparation for Analysis
Protocol 1: Protein Precipitation
This is a rapid method for plasma sample cleanup.
Materials:
-
Methanol (B129727) or acetonitrile[11][12]
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma samples at room temperature.
-
To a 50-100 µL aliquot of plasma, add a small volume of the IS solution.[11][12]
-
Add 3-4 volumes of cold methanol or acetonitrile (B52724) to precipitate proteins.[11][12]
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 12,000-15,500 rpm) for 10-15 minutes at 4°C.[10][12]
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides cleaner samples, which can be important for bile or complex matrices.
Materials:
-
SPE cartridges (e.g., Oasis HLB)
-
Conditioning, washing, and elution solvents (e.g., methanol, water with formic acid)
-
Vacuum manifold or positive pressure processor
Procedure:
-
Conditioning: Condition the SPE cartridge with methanol followed by water.
-
Loading: Load the pre-treated plasma or bile sample onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interferences.
-
Elution: Elute the analytes of interest with an organic solvent like methanol or acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Analytical Method: LC-MS/MS Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of flavone glucuronides.[8][13]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Typical LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.7-3.5 µm).[14][15]
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acidifier like formic acid (e.g., 0.1%).[14][15]
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-20 µL.
Typical MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), often in negative mode for glucuronides, though positive mode can also be used.[14][15]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each analyte and the internal standard. This provides high selectivity and sensitivity.
Data Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.
Visualizations
The following diagrams illustrate the typical workflow for a pharmacokinetic study of flavone glucuronides and the metabolic pathway of flavones.
Caption: Experimental workflow for pharmacokinetic studies.
Caption: Flavone first-pass metabolism pathway.
References
- 1. Systematic Studies of Sulfation and Glucuronidation of 12 Flavonoids in the Mouse Liver S9 Fraction Reveals both Unique and Shared Positional Preferences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The pharmacokinetics of flavanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Relative Bioavailability of Flavonoids between Two Dosage Forms of Gegen-Qinlian-Tang in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of isomeric flavonoid glucuronides in urine and plasma by metal complexation and LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral pharmacokinetics of baicalin, wogonoside, oroxylin A 7-O-β-d-glucuronide and their aglycones from an aqueous extract of Scutellariae Radix in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS [PeerJ] [peerj.com]
- 10. Disposition of Flavonoids via Recycling: Direct Biliary Excretion of Enterically or Extrahepatically Derived Flavonoid Glucuronides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physiology-Based Pharmacokinetic Study on 18β-Glycyrrhetic Acid Mono-Glucuronide (GAMG) Prior to Glycyrrhizin in Rats | MDPI [mdpi.com]
- 12. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 14. Identification of Flavone Glucuronide Isomers by Metal Complexation and Tandem Mass Spectrometry: Regioselectivity of UDP-Glucuronosyltransferase Isozymes in the Biotransformation of Flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and validation of an LC-MS/MS method for the quantification of flavonoid glucuronides (wogonoside, baicalin, and apigenin-glucuronide) in the bile and blood samples: Application to a portal vein infusion study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Caco-2 Cell Permeability Assay of Flavonoid Glucuronides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flavonoids, a diverse group of polyphenolic compounds found in plants, are extensively metabolized in the human body, primarily through glucuronidation in the intestine and liver. The resulting flavonoid glucuronides are often the predominant forms circulating in plasma and are crucial for understanding the bioavailability and bioactivity of these dietary compounds. The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium, providing valuable insights into the absorption, transport, and efflux of xenobiotics, including flavonoid glucuronides.[1][2] This document provides detailed application notes and protocols for conducting Caco-2 cell permeability assays specifically for flavonoid glucuronides.
When cultured on semi-permeable supports, Caco-2 cells differentiate into a polarized monolayer with tight junctions and express various transporters and metabolic enzymes, simulating the intestinal barrier.[1][3] This model allows for the determination of the apparent permeability coefficient (Papp), a key parameter for predicting in vivo oral absorption.[4] Studies have shown that while flavonoid aglycones can be well-absorbed, their glucuronidated metabolites often exhibit lower permeability and are subject to active efflux back into the intestinal lumen by transporters such as Multidrug Resistance-Associated Protein 2 (MRP2).
Data Presentation: Permeability of Flavonoid Glucuronides and Aglycones
The apparent permeability (Papp) of a compound across the Caco-2 monolayer is a key indicator of its potential for oral absorption. Generally, Papp values are categorized as follows:
-
High Permeability: Papp > 10 x 10⁻⁶ cm/s
-
Moderate Permeability: Papp = 2-10 x 10⁻⁶ cm/s
-
Low Permeability: Papp < 2 x 10⁻⁶ cm/s
The following table summarizes available Papp values for selected flavonoid glucuronides and their corresponding aglycones for comparison. It is important to note that data for a wide range of flavonoid glucuronides is limited in the literature, and permeability can be influenced by the specific experimental conditions.
| Compound | Direction | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) | Reference |
| Flavonoid Glucuronides | ||||
| Apigenin Glucuronide | A→B | Moderate | ~1.0 | [1] |
| Apigenin Glucuronide | B→A | Moderate | ~1.0 | [1] |
| Genistein-7-glucoside (Genistin) | A→B | Not absorbed | - | [5] |
| Genistein-7-glucoside (Genistin) | B→A | 1.28 ± 0.10 | >1 (Efflux) | [5] |
| Flavonoid Aglycones | ||||
| Apigenin | A→B | 1.81 x 10⁻⁵ (18.1) | ~1.5 | |
| Baicalein | A→B | >10 | No significant efflux | [2] |
| Chrysin | A→B | >1 | No significant efflux | [2] |
| Luteolin | A→B | >1 | No significant efflux | [2] |
| Genistein | A→B | 20.0 ± 0.8 | - | [5] |
| Quercetin | A→B | Low to Moderate | - |
Experimental Protocols
Caco-2 Cell Culture and Maintenance
Materials:
-
Caco-2 cell line (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), and 1% penicillin-streptomycin.
-
0.25% Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks (T-75)
-
Transwell® permeable supports (e.g., 12-well or 24-well plates, 0.4 µm pore size)
Protocol:
-
Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.
-
Change the culture medium every 2-3 days.
-
When cells reach 80-90% confluency, passage them by washing with PBS, detaching with Trypsin-EDTA, and re-seeding into new flasks at a suitable split ratio.
Seeding and Differentiation on Transwell® Inserts
Protocol:
-
Coat the Transwell® inserts with a suitable extracellular matrix protein, such as collagen, if required by the specific protocol.
-
Trypsinize confluent Caco-2 cells and determine the cell density.
-
Seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ to 1 x 10⁵ cells/cm².
-
Add fresh culture medium to both the apical and basolateral chambers.
-
Culture the cells for 21-25 days to allow for differentiation into a polarized monolayer. Change the medium every 2-3 days.
Quality Control: Monolayer Integrity Assessment
Protocol:
-
Transepithelial Electrical Resistance (TEER) Measurement:
-
Before the permeability assay, measure the TEER of the Caco-2 monolayers using a voltohmmeter.
-
Equilibrate the cells in transport buffer (e.g., Hank's Balanced Salt Solution - HBSS) at 37°C for 30 minutes before measurement.
-
TEER values should be stable and typically in the range of 300-600 Ω·cm² for a confluent and well-differentiated monolayer.
-
-
Paracellular Marker Permeability (e.g., Lucifer Yellow or Fluorescein):
-
After the transport experiment with the test compound, the integrity of the monolayer can be re-assessed by measuring the permeability of a paracellular marker.
-
A low Papp value for the paracellular marker confirms that the monolayer integrity was maintained throughout the experiment.
-
Caco-2 Permeability Assay
Materials:
-
Differentiated Caco-2 cell monolayers on Transwell® inserts
-
Transport buffer (e.g., HBSS with 10 mM HEPES, pH 7.4)
-
Test flavonoid glucuronide (dissolved in a suitable vehicle, e.g., DMSO, with final concentration not exceeding 1%)
-
Positive (high permeability, e.g., propranolol) and negative (low permeability, e.g., mannitol (B672) or Lucifer Yellow) control compounds.
-
96-well plates for sample collection
-
Analytical instrumentation (LC-MS/MS)
Protocol:
A. Apical to Basolateral (A→B) Transport (Absorption):
-
Wash the Caco-2 monolayers twice with pre-warmed transport buffer.
-
Add fresh transport buffer to the basolateral chamber.
-
Add the transport buffer containing the test flavonoid glucuronide and control compounds to the apical chamber.
-
Incubate the plates at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
Replenish the basolateral chamber with fresh, pre-warmed transport buffer after each sampling.
-
At the end of the experiment, collect samples from the apical chamber.
B. Basolateral to Apical (B→A) Transport (Efflux):
-
Follow the same initial washing steps as for the A→B transport.
-
Add fresh transport buffer to the apical chamber.
-
Add the transport buffer containing the test compound to the basolateral chamber.
-
Collect samples from the apical chamber at the specified time points and replenish with fresh buffer.
-
At the end of the experiment, collect samples from the basolateral chamber.
Sample Analysis and Data Calculation
Protocol:
-
Analyze the concentration of the flavonoid glucuronide in the collected samples using a validated analytical method, typically LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver chamber).
-
A is the surface area of the permeable support (cm²).
-
C₀ is the initial concentration of the compound in the donor chamber.
-
-
Calculate the Efflux Ratio to assess the involvement of active efflux transporters:
Efflux Ratio = Papp (B→A) / Papp (A→B)
An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.
Mandatory Visualizations
Caption: Workflow of the Caco-2 permeability assay for flavonoid glucuronides.
Caption: Signaling pathways for flavonoid glucuronide transport in Caco-2 cells.
References
- 1. researchgate.net [researchgate.net]
- 2. sites.ualberta.ca [sites.ualberta.ca]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. Studies of intestinal permeability of 36 flavonoids using Caco-2 cell monolayer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Stability of Flavonoid Glucuronides in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoid glucuronides are major metabolites of dietary flavonoids, formed during phase II metabolism in the liver and intestine. The stability of these glucuronides in biological matrices such as plasma, urine, and bile is a critical parameter in pharmacokinetic, pharmacodynamic, and toxicological studies. Degradation of flavonoid glucuronides, either through enzymatic hydrolysis by β-glucuronidases or chemical hydrolysis influenced by pH and temperature, can lead to inaccurate quantification and misinterpretation of their biological effects.[1][2] This document provides detailed application notes and protocols for assessing the stability of flavonoid glucuronides to ensure the integrity and reliability of experimental data.
Analytical Methodologies for Stability Assessment
The accurate assessment of flavonoid glucuronide stability relies on robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantification of flavonoid glucuronides in complex biological matrices due to its high sensitivity and selectivity.[1][3]
Sample Preparation
The choice of sample preparation method is crucial to minimize ex vivo degradation and ensure accurate measurement.
Protocol 1: Protein Precipitation for Plasma and Urine Samples
This method is suitable for the rapid removal of proteins from plasma and urine samples.
-
To 100 µL of plasma or urine, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled analog of the flavonoid glucuronide of interest).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Bile Samples
SPE is recommended for complex matrices like bile to remove interfering substances such as bile acids.
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Load the bile sample onto the conditioned cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute the flavonoid glucuronides with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute as described in Protocol 1.
LC-MS/MS Analysis
Typical LC Conditions:
-
Column: A reversed-phase column, such as a C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm), is commonly used.
-
Mobile Phase: A gradient elution with two solvents is typically employed:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid
-
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 30-40°C
Typical MS/MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) is most suitable for flavonoid glucuronide analysis. Both positive and negative ion modes should be evaluated to determine the optimal ionization for the specific analyte.[1][4]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in quantifying target analytes. The transitions from the precursor ion (the molecular ion of the flavonoid glucuronide) to specific product ions are monitored.
Experimental Protocols for Stability Assessment
Stability studies should be conducted to evaluate the potential degradation of flavonoid glucuronides under various conditions encountered during sample handling, storage, and analysis.
Freeze-Thaw Stability
This experiment assesses the stability of the analyte during repeated freezing and thawing cycles.
-
Prepare replicate quality control (QC) samples at low and high concentrations in the relevant biological matrix.
-
Analyze one set of QC samples immediately (baseline).
-
Freeze the remaining QC samples at -20°C or -80°C for at least 24 hours.
-
Thaw the samples completely at room temperature.
-
Repeat the freeze-thaw cycle for a specified number of times (e.g., three cycles).
-
Analyze the samples after the final thaw cycle and compare the results to the baseline concentrations.
Short-Term (Bench-Top) Stability
This experiment evaluates the stability of the analyte at room temperature for a duration that mimics the sample preparation and analysis time.
-
Prepare replicate QC samples at low and high concentrations.
-
Keep the samples at room temperature (e.g., 25°C) for a specified period (e.g., 4, 8, or 24 hours).
-
Analyze the samples at each time point and compare the concentrations to those of freshly prepared samples.
Long-Term Stability
This experiment assesses the stability of the analyte under the intended long-term storage conditions.
-
Prepare a sufficient number of replicate QC samples.
-
Store the samples at the intended storage temperature (e.g., -20°C or -80°C).
-
Analyze the samples at regular intervals (e.g., 1, 3, 6, and 12 months).
-
Compare the measured concentrations to the initial concentrations to determine the stability over time.
Stock Solution Stability
This experiment evaluates the stability of the flavonoid glucuronide in its stock solution.
-
Prepare a stock solution of the flavonoid glucuronide in a suitable solvent.
-
Store the stock solution at the intended storage temperature (e.g., 4°C or -20°C).
-
At specified time points, prepare working solutions from the stored stock solution and compare their analytical response to that of a freshly prepared stock solution.
Data Presentation
Summarize all quantitative data from stability studies in clearly structured tables for easy comparison.
Table 1: Enzymatic Hydrolysis of Quercetin Glucuronides by β-Glucuronidase
| Flavonoid Glucuronide | Enzyme Source | pH | Km (µM) | Vmax (µmol/min/unit) |
| Quercetin-4'-glucuronide | Helix pomatia | 4.0 | 22 | - |
| Quercetin-3-glucuronide | Human Neutrophil | 4.5 | - | - |
| Quercetin-3'-glucuronide | Human Neutrophil | 4.5 | - | - |
| Quercetin-7-glucuronide | Human Neutrophil | 4.5 | - | - |
| 3'-Methylquercetin-3-glucuronide | Human Neutrophil | 4.5 | - | - |
| Data sourced from a study on the deconjugation kinetics of flavonoid glucuronides. The optimum pH for hydrolysis was found to be between 3.5 and 5.0.[5] |
Table 2: Chemical Stability of Flavonoid Glucuronides in Biological Matrices (Template)
| Flavonoid Glucuronide | Biological Matrix | pH | Temperature (°C) | Half-life (t1/2) | Degradation Products |
| e.g., Baicalin | Human Plasma | 7.4 | 37 | [Insert Data] | [Insert Data] |
| 5.0 | 37 | [Insert Data] | [Insert Data] | ||
| 7.4 | 4 | [Insert Data] | [Insert Data] | ||
| e.g., Scutellarin | Rat Urine | 6.5 | 25 | [Insert Data] | [Insert Data] |
| Note: This table serves as a template. Researchers should populate it with their experimental data. The stability of flavonoid glucuronides is influenced by their chemical structure, with factors like the position of the glucuronyl group affecting stability. |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the stability of flavonoid glucuronides in a biological matrix.
Caption: Workflow for Flavonoid Glucuronide Stability Assessment.
Degradation Pathways
Flavonoid glucuronides can degrade via two primary pathways: enzymatic hydrolysis and chemical hydrolysis.
Caption: Degradation Pathways of Flavonoid Glucuronides.
Modulation of Cellular Signaling Pathways
Flavonoids and their metabolites, including glucuronides, can modulate various intracellular signaling pathways, contributing to their biological activities.
Caption: Modulation of Signaling Pathways by Flavonoids.
Conclusion
The stability of flavonoid glucuronides is a critical consideration for accurate bioanalytical measurements. The protocols outlined in this document provide a framework for the systematic evaluation of their stability in various biological matrices. Adherence to these protocols will enable researchers to generate reliable and reproducible data, leading to a better understanding of the pharmacokinetic and pharmacodynamic properties of these important metabolites. It is recommended to conduct preliminary stability tests during the early stages of method development to identify any potential issues and implement appropriate stabilization strategies, such as pH adjustment or the use of enzyme inhibitors.
References
- 1. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5280functionalmed.com [5280functionalmed.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
The Intricate Dance of Molecules: Application Notes and Protocols for Molecular Docking of Flavones
For researchers, scientists, and drug development professionals, this document provides a detailed guide to the computational technique of molecular docking, specifically focusing on the interaction between flavones and various protein targets. These application notes and protocols are designed to offer a comprehensive understanding of the methodologies involved, from initial setup to the interpretation of results.
Flavonoids, a class of polyphenolic compounds abundant in plants, have garnered significant attention for their wide array of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.[1][2] At the heart of their therapeutic potential lies their ability to interact with and modulate the function of specific protein targets within the body. Molecular docking is a powerful in silico method that predicts the preferred orientation of one molecule (a ligand, such as a flavone) when bound to a second (a receptor, typically a protein), forming a stable complex.[3][4] This computational approach is instrumental in drug discovery for identifying potential drug candidates, optimizing lead compounds, and elucidating the molecular mechanisms of action.[3][5]
Application Notes
Molecular docking studies have been successfully employed to investigate the interaction of flavones with a diverse range of protein targets implicated in various diseases. For instance, studies have explored the potential of flavonoids to inhibit enzymes like cyclooxygenase-2 (COX-2), a key player in inflammation, and aldose reductase, an enzyme involved in diabetic complications.[2] Furthermore, the inhibitory potential of flavones has been evaluated against targets relevant to neurodegenerative diseases, such as acetylcholinesterase (AChE) and beta-secretase 1 (BACE-1) in Alzheimer's disease, as well as protein kinases like Cyclin-Dependent Kinase 8 (CDK8) in cancer.[1][6] These studies consistently demonstrate that flavones can bind to the active sites of these proteins, often with high affinity, suggesting their potential as therapeutic agents.
The binding affinity, typically reported as a negative value in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger binding.[7] The analysis of the docked poses reveals the specific amino acid residues involved in the interaction, often through hydrogen bonds and hydrophobic interactions, which are crucial for the stability of the protein-ligand complex.
Experimental Protocols
The following protocols outline the key steps in performing a molecular docking study of flavones with protein targets. While specific software packages may have slightly different interfaces, the underlying principles remain consistent. Popular software for molecular docking includes AutoDock Vina, PyRx, and Discovery Studio.[8][9]
Ligand Preparation
This protocol details the steps for preparing the flavone (B191248) structures for docking.
-
Obtain Ligand Structure: Download the 3D structure of the flavone of interest from a chemical database such as PubChem. Save the structure in a suitable format (e.g., .sdf or .mol2).
-
Energy Minimization: To obtain a stable conformation, perform energy minimization of the ligand structure using a computational chemistry software (e.g., ChemDraw, Avogadro). This step optimizes the bond lengths and angles.
-
File Format Conversion: Convert the energy-minimized ligand file to the PDBQT format, which is required by many docking programs like AutoDock Vina. This can be done using tools like AutoDock Tools.[9] This format includes partial charges and atom types.
Protein Preparation
This protocol outlines the preparation of the target protein structure.
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the Protein:
-
Remove any co-crystallized ligands, water molecules, and other heteroatoms from the PDB file that are not relevant to the binding site of interest.[9]
-
Add polar hydrogen atoms to the protein structure, as they are often not resolved in crystal structures but are crucial for hydrogen bonding.
-
Assign partial charges to the protein atoms.
-
-
File Format Conversion: Convert the prepared protein file to the PDBQT format using tools like AutoDock Tools.
Grid Generation
This protocol describes the definition of the docking search space on the protein.
-
Identify the Binding Site: The binding site can be identified based on the location of a co-crystallized ligand in the PDB structure or through literature information.
-
Define the Grid Box: Using the docking software, define a 3D grid box that encompasses the entire binding site. This box defines the search space for the ligand docking. The size and center of the grid box are critical parameters that need to be set appropriately.
Molecular Docking
This protocol details the execution of the docking simulation.
-
Set Docking Parameters: Configure the docking parameters in the chosen software. This may include the number of binding modes to generate and the exhaustiveness of the search.
-
Run Docking Simulation: Execute the docking calculation. The software will systematically explore different conformations and orientations of the ligand within the defined grid box and calculate the binding affinity for each pose.[5]
Results Analysis
This protocol outlines the interpretation of the docking results.
-
Analyze Binding Affinity: The primary quantitative result is the binding affinity (docking score). Rank the different flavones or poses based on their binding affinities. Lower binding energies generally indicate more stable protein-ligand complexes.[7]
-
Visualize Docking Poses: Use molecular visualization software (e.g., PyMOL, Discovery Studio) to view the docked poses of the flavone within the protein's binding site.[8]
-
Identify Key Interactions: Analyze the interactions between the flavone and the protein's amino acid residues. Identify hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding.
Data Presentation
The following tables summarize quantitative data from various molecular docking studies of flavones with different protein targets.
Table 1: Binding Affinities of Flavonoids with Alzheimer's Disease-Related Proteins
| Flavonoid | Protein Target | Binding Affinity (kcal/mol) |
| Epicatechin gallate | Acetylcholinesterase (AChE) | -10.42 |
| Sterubin | Acetylcholinesterase (AChE) | -10.16 |
| Fisetin | Acetylcholinesterase (AChE) | -10.11 |
| Biochanin A | Beta-secretase 1 (BACE-1) | -9.81 |
| Sterubin | Beta-secretase 1 (BACE-1) | -8.96 |
| Epicatechin gallate | Beta-secretase 1 (BACE-1) | -7.47 |
Data sourced from a study on flavonoids as potential inhibitors for Alzheimer's disease therapy.[1]
Table 2: Binding Affinities of Flavonoids with Cyclooxygenase-2 (COX-2)
| Flavonoid | Protein Target | Binding Affinity (kcal/mol) |
| L16 | Human COX-2 (5IKR) | -9.1 |
| L7 | Human COX-2 (5IKR) | -8.9 |
| L18 | Human COX-2 (5IKR) | -8.7 |
| Valdecoxib (L38) | Human COX-2 (5IKR) | -8.0 |
| Celecoxib (L36) | Human COX-2 (5IKR) | -7.5 |
| Rofecoxib (L37) | Human COX-2 (5IKR) | -7.4 |
| Co-crystallized Ligand | Human COX-2 (5IKR) | -7.2 |
This table presents the binding affinities of various flavonoids compared to known COX-2 inhibitors.
Table 3: Binding Affinities of Flavonoids with Pseudomonas aeruginosa RmlA
| Flavonoid | Protein Target | Binding Affinity (kcal/mol) |
| Querciturone | RmlA | -9.60 |
| Isoquercetin | RmlA | -9.20 |
| Spiraeoside | RmlA | -8.60 |
This data highlights the potential of flavonoids as inhibitors of a key bacterial enzyme.[10]
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key concepts and workflows in molecular docking.
References
- 1. Molecular docking analysis of flavonoids with AChE and BACE-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the Inhibitory Potential of Flavonoids against Aldose Reductase: Insights from Molecular Docking, Dynamics Simulations, and gmx_MMPBSA Analysis [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Molecular Docking: A Structure-Based Drug Designing Approach. [jscimedcentral.com]
- 5. google.com [google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. In silico evaluation of flavonoids as effective antiviral agents on the spike glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ejabf.journals.ekb.eg [ejabf.journals.ekb.eg]
Troubleshooting & Optimization
Troubleshooting HPLC separation of co-eluting flavonoid peaks.
Welcome to the Technical Support Center for HPLC Analysis. This guide provides troubleshooting strategies and answers to frequently asked questions regarding the co-elution of flavonoid peaks.
Troubleshooting Guide: Co-eluting Flavonoid Peaks
When encountering co-eluting or poorly resolved flavonoid peaks, a systematic approach to method optimization is crucial. The following guide and workflow diagram outline the steps to diagnose and resolve these common chromatographic challenges.
Question: My chromatogram shows co-eluting flavonoid peaks. What steps should I follow to improve their separation?
Answer:
Resolving co-eluting peaks involves systematically optimizing several chromatographic parameters to enhance efficiency, selectivity, and retention.[1] A resolution value (Rs) greater than 1.5 is typically desired for baseline separation.[1]
Step 1: Initial System Assessment Before modifying your method, ensure your HPLC system and column are performing optimally.[2]
-
Column Health: A contaminated or old column can lead to peak broadening and a loss of resolution. Consider flushing the column with a strong solvent or replacing it if performance has declined.[2][3]
-
System Suitability: Run a standard mixture with known separation characteristics to confirm that the system is functioning correctly.[3]
-
Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.[2]
Step 2: Mobile Phase Optimization The mobile phase composition is a critical factor influencing selectivity.[4]
-
Adjust the Gradient: A slower, shallower gradient can significantly improve the separation of closely eluting compounds.[1] Consider introducing isocratic hold steps in the region where the critical pair elutes.[1]
-
Change the Organic Modifier: Switching from acetonitrile (B52724) to methanol (B129727), or vice versa, can alter selectivity due to different solvent properties.[1]
-
Modify the pH: The retention of flavonoids can be pH-sensitive.[1] Acidifying the mobile phase with 0.1% formic acid or phosphoric acid is a common practice to ensure good peak shape and consistent retention by suppressing the ionization of phenolic hydroxyl groups.[1][3]
Step 3: Temperature and Flow Rate Adjustment
-
Column Temperature: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and reduced analysis time.[5][6] However, this can also alter selectivity, so a systematic evaluation of different temperatures (e.g., 25°C, 35°C, 45°C) is recommended.[3][5]
-
Flow Rate: Lowering the flow rate can increase efficiency and improve resolution by allowing more time for interactions between the analytes and the stationary phase, though it will increase the run time.[1][7]
Step 4: Stationary Phase Evaluation If the steps above do not provide adequate resolution, changing the stationary phase may be necessary.
-
Different Column Chemistry: Consider columns with alternative bonding, such as phenyl-hexyl or cyano (CN) phases, which can offer different selectivity and change the elution order.[1][8]
-
Column Particle Technology: Columns with smaller particles or those using core-shell technology provide higher efficiency (more theoretical plates), resulting in sharper peaks and better resolution.[1][8]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control peak separation in HPLC?
A1: The resolution between two chromatographic peaks is governed by three main factors:
-
Capacity Factor (k'): This relates to the retention of an analyte on the column. If peaks elute too early (low k'), there is insufficient interaction with the stationary phase for separation to occur. This can often be fixed by weakening the mobile phase (i.e., reducing the percentage of the organic solvent in reversed-phase HPLC).[9]
-
Selectivity (α): This is a measure of the chemical difference in interactions between the two analytes and the stationary phase. It represents the ability of the chromatographic system to "tell apart" two compounds. Changing the mobile phase composition or the column chemistry is the most effective way to alter selectivity.[4][9]
-
Efficiency (N): This refers to the sharpness or narrowness of the peaks, often measured in theoretical plates. Higher efficiency leads to sharper peaks, which are easier to resolve. Poor efficiency can be caused by a degraded column, and upgrading to a new column or one with smaller particles can improve it.[1][9]
Q2: How can I use the mobile phase to improve the separation of my co-eluting flavonoid peaks?
A2: Modifying the mobile phase is one of the most powerful tools for improving separation.[1][4] Key adjustments include changing the organic solvent, altering the pH with additives, and optimizing the gradient elution program.
| Parameter | Modification | Expected Outcome & Rationale |
| Organic Solvent | Switch from Acetonitrile to Methanol (or vice-versa). | Changes in selectivity (α) and potentially the elution order. Methanol and acetonitrile have different solvent properties that alter interactions with the analytes and stationary phase.[1] |
| Mobile Phase pH | Add 0.1% Formic Acid or Acetic Acid to the aqueous phase. | Improved peak shape (reduced tailing) and consistent retention times.[1][10] The acid suppresses the ionization of the phenolic hydroxyl groups on the flavonoids, leading to more uniform interactions with the C18 stationary phase.[3] |
| Gradient Program | Decrease the gradient slope (slower increase in %B). | Increased resolution for closely eluting peaks. A shallower gradient provides more time for the separation to occur in the critical elution window.[1][3] |
| Isocratic Hold | Introduce an isocratic step at a specific mobile phase composition. | Can help resolve a particularly difficult pair of peaks by holding the elution strength constant where they are most likely to separate.[1] |
Q3: What is the effect of column temperature on flavonoid separation?
A3: Column temperature affects mobile phase viscosity, analyte diffusion, and the thermodynamics of analyte-stationary phase interactions, thereby influencing retention time, efficiency, and selectivity.[6][11]
-
Increased Temperature: Generally leads to shorter retention times and sharper peaks due to lower mobile phase viscosity.[6] It can sometimes improve or alter selectivity, making it a useful parameter to optimize.[6][11]
-
Decreased Temperature: Increases retention and may improve the resolution of some closely eluting compounds.[6]
A systematic study is often required to find the optimal temperature. For example, one study on the separation of gallic acid, rutin, and quercetin (B1663063) found that a column temperature of 35°C yielded higher peak areas compared to 40°C, indicating better chromatographic performance at the lower temperature for those specific compounds.[5]
| Compound | Peak Area % at 40°C[5] | Peak Area % at 35°C[5] |
| Gallic Acid | 53.60% | 74.45% |
| Rutin | 17.23% | 25.54% |
| Quercetin | 29.16% | 70.41% |
Q4: My peaks are broad and tailing, which contributes to co-elution. What are the common causes and solutions?
A4: Poor peak shape compromises resolution and quantification accuracy. Tailing is a common issue in flavonoid analysis.
| Cause | Solution |
| Secondary Interactions | Silanol groups on the silica (B1680970) surface of C18 columns can interact with flavonoid hydroxyl groups, causing tailing.[3] Add an acidic modifier like 0.1% formic acid to the mobile phase to suppress these interactions.[3] |
| Column Contamination/Void | Contaminants on the column frit or a void at the column inlet can distort peak shape.[2] Try reversing and flushing the column. If the problem persists, the column may need to be replaced.[2] |
| Column Overload | Injecting too much sample can lead to peak distortion, particularly fronting or tailing.[3] Reduce the injection volume or dilute the sample.[3] |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion and splitting. Whenever possible, dissolve the sample in the initial mobile phase.[2] |
Detailed Experimental Protocol: Method Development for Flavonoid Separation
This protocol provides a starting point for developing a robust HPLC method for separating a complex mixture of flavonoids.
1. Objective: To develop and optimize an HPLC method for the separation and quantification of co-eluting flavonoids in a sample extract.
2. Materials and Equipment:
-
HPLC system with a gradient pump, autosampler, column oven, and a diode-array detector (DAD).[12]
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5][13]
-
HPLC-grade acetonitrile, methanol, and water.[14]
-
Reference standards for the flavonoids of interest.
3. Standard & Sample Preparation:
-
Standard Stock Solutions: Prepare individual stock solutions of each flavonoid standard in methanol or a suitable solvent.
-
Working Standard Mixture: Combine aliquots of the stock solutions and dilute with the initial mobile phase to create a mixed standard solution.
-
Sample Preparation: Dissolve the sample extract in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid), filter through a 0.45 µm syringe filter, and place in an autosampler vial.[3]
4. Initial Chromatographic Conditions:
-
Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.[3][10]
-
Mobile Phase B: Acetonitrile.[10]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 35°C.[5]
-
Detection: DAD monitoring at relevant wavelengths for flavonoids (e.g., 260 nm, 280 nm, 356 nm, 370 nm).[3][5][13]
-
Injection Volume: 10 µL.[3]
-
Initial Gradient Program:
-
0-5 min: 10% B
-
5-40 min: Linear gradient from 10% to 60% B
-
40-45 min: 60% B
-
45-50 min: Return to 10% B (equilibration)[3]
-
5. Method Optimization Strategy:
-
Inject the working standard mixture using the initial conditions.
-
Evaluate the chromatogram for co-eluting peaks.
-
If resolution is poor, modify one parameter at a time following the troubleshooting guide (e.g., flatten the gradient slope around the co-eluting peaks, change the temperature, switch the organic modifier to methanol).
-
Document the resolution (Rs) and peak shape for each modification to determine the optimal conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. phcog.com [phcog.com]
- 6. chromtech.com [chromtech.com]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. problem with peak interpretation - Chromatography Forum [chromforum.org]
- 9. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 10. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Yield of 5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide from Natural Sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide, a flavonoid glycoside isolated from Scutellaria baicalensis, also known as Chinese skullcap.[1][2] This document offers detailed experimental protocols, quantitative data summaries, and visual workflows to address common challenges encountered during extraction and purification.
Frequently Asked Questions (FAQs)
Q1: What is the primary natural source for this compound?
A1: The primary and most well-documented natural source of this compound is the dried root of Scutellaria baicalensis Georgi.[1][2][3]
Q2: What are the main challenges in isolating this compound?
A2: The main challenges include:
-
Low concentration: The target compound is one of many flavonoids in the plant matrix, requiring efficient and selective extraction and purification methods.
-
Structural similarity to other flavonoids: Scutellaria baicalensis contains numerous structurally similar flavonoids, such as baicalin (B1667713), which can co-elute during chromatographic separation, making purification difficult.[4][5]
-
Degradation: Flavonoid glucuronides can be susceptible to enzymatic degradation by β-glucuronidase present in the plant tissue, which can hydrolyze the glucuronide moiety, leading to an overestimation of the aglycone form and a lower yield of the target compound.[6]
-
Solubility issues: The varying polarity of flavonoids within the extract can pose challenges for selecting an optimal solvent system for both extraction and purification.
Q3: What factors can influence the yield of this compound?
A3: Several factors can significantly impact the yield:
-
Plant material quality: The age, cultivation area, and post-harvest processing of Scutellaria baicalensis roots can affect the concentration of the target compound.[7]
-
Extraction method: The choice of solvent, temperature, time, and technique (e.g., maceration, ultrasound-assisted extraction) plays a crucial role.
-
Purification strategy: The selection of chromatographic resins and elution conditions is critical for separating the target compound from other flavonoids.[4]
-
Post-harvest processing: Drying methods and storage conditions can influence the final content of active ingredients. For instance, fresh processing of the roots may better preserve the flavonoid content compared to traditional drying methods.[7] Postharvest UV-A radiation has been shown to increase the content of wogonoside (B1683319) in S. baicalensis roots.[8][9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and purification of this compound.
Low Extraction Yield
| Symptom | Possible Cause | Troubleshooting Steps |
| Low overall flavonoid content in the crude extract. | Inefficient extraction solvent or method. | - Optimize the ethanol (B145695) concentration in the extraction solvent; 60-70% ethanol is often effective for flavonoids. - Consider using ultrasound-assisted extraction (UAE) to enhance efficiency. - Explore alternative green solvents like deep eutectic solvents (DES). |
| Poor quality of plant material. | - Ensure the use of high-quality, properly identified Scutellaria baicalensis roots. - Consider the impact of harvest time and post-harvest processing on flavonoid content.[7] | |
| Degradation of the target compound. | - Perform extraction at moderate temperatures to prevent thermal degradation. - To prevent enzymatic degradation of the glucuronide, consider adding a β-glucuronidase inhibitor like saccharo-1,4-lactone during extraction.[6] |
Poor Purification Efficiency
| Symptom | Possible Cause | Troubleshooting Steps |
| Co-elution of the target compound with other flavonoids (e.g., baicalin). | Inadequate chromatographic separation. | - Optimize the gradient elution profile in HPLC or column chromatography. - Select a macroporous resin with appropriate polarity and pore size for better separation. Non-polar resins like HPD-100 have shown good results for wogonoside purification.[4] - Consider using high-speed counter-current chromatography (HSCCC) for preparative separation.[10][11] |
| Low recovery of the target compound from the column. | Irreversible adsorption to the stationary phase. | - Adjust the pH of the sample and mobile phase to improve desorption. - Test different desorption solvents and concentrations. For macroporous resins, a stepwise elution with increasing concentrations of ethanol is often effective.[4][12] |
| Tailing peaks in HPLC analysis. | Secondary interactions with the stationary phase. | - Add a small amount of acid (e.g., acetic acid, phosphoric acid) to the mobile phase to suppress the ionization of phenolic hydroxyl groups.[13][14] |
Quantitative Data Presentation
The following table summarizes the yield and purity of wogonoside (this compound) and related flavonoids from Scutellaria baicalensis using different extraction and purification methods.
| Method | Target Compound(s) | Starting Material | Yield/Content | Purity | Recovery | Reference |
| Macroporous Resin Adsorption Chromatography (HPD-100) | Wogonoside and Baicalin | S. baicalensis extract | Content increased 12.0-fold for wogonoside and 3.6-fold for baicalin | - | 65.6% for wogonoside, 85.7% for baicalin | [4] |
| High-Speed Counter-Current Chromatography (HSCCC) | Wogonoside and Baicalin | 120 mg crude sample from S. baicalensis | 17.0 mg wogonoside, 58.1 mg baicalin | 99.0% for wogonoside, 99.2% for baicalin | - | [10] |
| pH-Zone-Refining and Conventional CCC | Wogonoside and Baicalin | 500 mg crude extracts of S. baicalensis | 46.1 mg wogonoside, 251 mg baicalin | 98.9% for wogonoside, 98.2% for baicalin | - | [15] |
| Ultrasound-Assisted Enzymatic Pretreatment (UAEP) for Aglycones | Baicalein (B1667712) and Wogonin (B1683318) | S. baicalensis roots | 82.51 ± 0.85 mg/g DW (total of both) | - | - | [16][17] |
| Postharvest UV-A Radiation | Wogonoside, Baicalin, Baicalein, Wogonin | S. baicalensis roots | Content increased 2.07-fold for wogonoside after 5 days | - | - | [8] |
Experimental Protocols
Ultrasound-Assisted Extraction (UAE) of Flavonoids from Scutellaria baicalensis
This protocol is a general guideline for the efficient extraction of flavonoids.
Materials:
-
Dried and powdered roots of Scutellaria baicalensis
-
70% Ethanol (v/v)
-
Ultrasonic bath
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh 10 g of powdered Scutellaria baicalensis root and place it in a flask.
-
Add 200 mL of 70% ethanol to the flask.
-
Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 50°C).
-
After sonication, filter the mixture through filter paper to separate the extract from the plant residue.
-
Repeat the extraction process on the residue two more times with fresh solvent to maximize the yield.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C.
-
The resulting crude extract can be lyophilized or used directly for purification.
Purification of Wogonoside using Macroporous Resin Column Chromatography
This protocol is adapted from a method for purifying wogonoside and baicalin.[4][12]
Materials:
-
Crude flavonoid extract from Scutellaria baicalensis
-
HPD-100 macroporous resin
-
Chromatography column
-
Deionized water
-
Ethanol (various concentrations: 10%, 30%, 40%, 50% v/v)
-
pH meter
Procedure:
-
Resin Pre-treatment: Soak the HPD-100 resin in ethanol for 24 hours, then wash thoroughly with deionized water until no ethanol is detected.
-
Column Packing: Pack a chromatography column with the pre-treated HPD-100 resin.
-
Sample Loading: Dissolve the crude extract in deionized water and adjust the pH to approximately 5.0. Load the sample solution onto the column at a flow rate of 2 bed volumes per hour (BV/h).
-
Washing: Wash the column with 5 BV of deionized water, followed by 5 BV of 10% ethanol to remove impurities.
-
Elution:
-
Elute with 6 BV of 30% ethanol to collect the baicalin-rich fraction.
-
Wash with 1 BV of 40% ethanol.
-
Elute with 6 BV of 50% ethanol to collect the wogonoside-rich fraction.
-
-
Concentration: Collect the wogonoside fraction and concentrate it using a rotary evaporator. The purified compound can then be obtained by lyophilization.
HPLC Quantification of Wogonoside
This is a general HPLC method for the analysis of flavonoids in Scutellaria baicalensis.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 column (e.g., 4.6 mm × 250 mm, 5 µm).
Mobile Phase:
-
Solvent A: 0.1% Phosphoric acid in water.
-
Solvent B: Acetonitrile.
-
Gradient elution is typically used. A starting gradient of around 10-20% B, increasing to 40-50% B over 30-40 minutes can be a good starting point for optimization.
Method Parameters:
-
Flow rate: 1.0 mL/min.
-
Injection volume: 10-20 µL.
-
Column temperature: 25-30°C.
Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound (wogonoside).
-
Inject the purified samples and quantify the amount of the target compound by comparing the peak area with the calibration curve.
Visualizations
Caption: General experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting flowchart for addressing low yield issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pinellinutraceuticals.com [pinellinutraceuticals.com]
- 3. A comprehensive review on phytochemistry, pharmacology, and flavonoid biosynthesis of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification of baicalin and wogonoside from Scutellaria baicalensis extracts by macroporous resin adsorption chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation methods used for Scutellaria baicalensis active components - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overestimation of Flavonoid Aglycones as a Result of the ex vivo Deconjugation of Glucuronides by the Tissue β-Glucuronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Post-Harvest Processing Methods Have Critical Roles in the Contents of Active Ingredients of Scutellaria baicalensis Georgi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Postharvest UV-A radiation affects flavonoid content, composition, and bioactivity of Scutellaria baicalensis root: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. Separation and purification of baicalin and wogonoside from the Chinese medicinal plant Scutellaria baicalensis Georgi by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. welchmat.com [welchmat.com]
- 13. scispace.com [scispace.com]
- 14. Determination of Baicalin and Wogonoside in Seven Species of Radi...: Ingenta Connect [ingentaconnect.com]
- 15. Large-scale separation of baicalin and wogonoside from Scutellaria baicalensis Georgi by the combination of pH-zone-refining and conventional counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Optimization of ultrasound-assisted enzymatic pretreatment for enhanced extraction of baicalein and wogonin from Scutellaria baicalensis roots - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of flavonoid glucuronides during extraction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of flavonoid glucuronides during extraction and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of flavonoid glucuronide degradation during sample extraction?
A1: Flavonoid glucuronide degradation during extraction is primarily caused by a combination of enzymatic activity, pH instability, high temperatures, and oxidation. The most significant factor is often the presence of endogenous β-glucuronidases in biological samples, which hydrolyze the glucuronide conjugates back to their aglycone forms.[1][2] This can lead to a significant overestimation of the aglycone concentration and an underestimation of the actual in vivo levels of the glucuronide.[1][2] Additionally, inappropriate pH conditions and elevated temperatures during the extraction process can cause chemical degradation of these compounds.[3][4][5][6] Flavonoids are also susceptible to oxidative degradation, particularly those with a higher number of hydroxyl groups.[3]
Q2: How can I prevent enzymatic degradation of my flavonoid glucuronide samples?
A2: The most effective way to prevent enzymatic degradation by β-glucuronidase is to add a specific inhibitor to your sample homogenization or extraction buffer.[1][2] D-saccharic acid 1,4-lactone (saccharo-1,4-lactone) is a widely used and effective inhibitor of β-glucuronidase.[1][2] Studies have shown that its inclusion in the extraction process can completely block the ex vivo deconjugation of flavonoid glucuronides.[1] Some natural flavonoids have also been identified as potent inhibitors of β-glucuronidase.[7][8][9][10] Additionally, maintaining a low temperature (e.g., 4°C) throughout the sample preparation process can help to reduce enzyme activity.[11]
Q3: What is the optimal pH for extracting flavonoid glucuronides?
A3: The optimal pH for extraction can depend on the specific flavonoid and the matrix. For some flavonoid extractions from plant material, a slightly acidic pH of around 3.5 to 5 has been shown to maximize adsorption during solid-phase extraction.[12][13] However, it is crucial to avoid acidic conditions if you are not performing an enzymatic hydrolysis step, as this can lead to the degradation of the glucuronides.[1] For biological samples where enzymatic degradation is a concern, maintaining a neutral pH (around 7.4) and using a β-glucuronidase inhibitor is recommended.[1] If acyl-glucuronides are present, which are prone to hydrolysis and acyl migration, acidification of the sample may be necessary for stabilization, along with low-temperature storage.[11]
Q4: How does temperature affect the stability of flavonoid glucuronides during extraction?
A4: Elevated temperatures can lead to the thermal degradation of flavonoid glucuronides.[4][5][6][14] Therefore, it is generally recommended to perform extraction procedures at low temperatures (e.g., on ice or at 4°C) to minimize degradation.[15][16] Glycosylated flavonoids, including glucuronides, tend to be more resistant to heat treatment compared to their aglycone counterparts.[4][6] However, prolonged exposure to high temperatures, such as those used in some extraction methods like reflux heating, should be carefully controlled or avoided.[3] For instance, one study noted that exposing onion powder to temperatures above 120°C resulted in the destruction of predominant flavonoids.[17]
Q5: What measures can I take to prevent oxidative degradation of flavonoid glucuronides?
A5: To prevent oxidative degradation, it is advisable to incorporate an antioxidant into the extraction solvent. Ascorbic acid is a commonly used antioxidant for this purpose.[15] The susceptibility of flavonoids to oxidation increases with the number of hydroxyl groups in their structure.[3] Minimizing the exposure of the sample to air and light, as well as working quickly and at low temperatures, can also help to reduce oxidative degradation.
Troubleshooting Guides
Issue 1: Overestimation of Aglycone and Underestimation of Glucuronide
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Endogenous β-glucuronidase activity [1][2] | Add a β-glucuronidase inhibitor, such as saccharo-1,4-lactone, to the homogenization buffer at an effective concentration (e.g., 15-24 µmol per gram of liver tissue).[2] | Complete or significant inhibition of ex vivo deconjugation, leading to accurate quantification of both aglycone and glucuronide forms.[1] |
| Perform all extraction steps at low temperatures (e.g., on ice or at 4°C) to reduce enzyme kinetics.[11] | Reduced rate of enzymatic hydrolysis. | |
| Inappropriate pH | Maintain a neutral pH (around 7.4) during extraction of biological samples to minimize non-enzymatic hydrolysis.[1] | Preservation of the glucuronide conjugate. |
| High Temperature | Avoid high temperatures during extraction. Use non-thermal methods or methods with minimal heat exposure.[4][5][6] | Minimized thermal degradation of the glucuronide. |
Issue 2: Poor Recovery of Flavonoid Glucuronides
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Extraction Solvent | Optimize the solvent system. Mixtures of methanol (B129727) or ethanol (B145695) with water are commonly effective.[15] For solid-phase extraction, ensure the conditioning and elution solvents are appropriate for the target analytes. | Improved solubility and extraction efficiency of the polar glucuronide conjugates. |
| Oxidative Degradation [3] | Add an antioxidant like ascorbic acid to the extraction solvent.[15] | Prevention of oxidative loss of the flavonoid glucuronides. |
| Work in a low-light environment and minimize air exposure to the sample. | Reduced photo-oxidation and general oxidative stress on the analytes. | |
| Incomplete Elution from SPE Cartridge | Optimize the elution solvent composition and volume. A stronger or more polar solvent may be required to elute the glucuronides. | Complete recovery of the analytes from the solid-phase extraction cartridge. |
Quantitative Data Summary
Table 1: Effect of Saccharo-1,4-Lactone (SL) on the Deconjugation of Quercetin-3-O-glucuronide (Q3G) and Baicalein-7-O-glucuronide (BG) in Mouse Liver Homogenates.
| SL Concentration (µmol/g tissue) | % Q3G Remaining after 10 min | % BG Remaining after 30 min |
| 0 | < 15% | ~40% |
| 4 | ~100% | Not specified |
| 8 | ~100% | ~100% |
(Data adapted from Wen & Walle, 2006)[1]
Table 2: Thermal Stability of Various Flavonoids.
| Flavonoid | Form | Activation Energy (kJ/mol) | Relative Stability |
| Rutin | Glycoside | 107.3 | More Stable |
| Naringin | Glycoside | 100.6 | More Stable |
| Luteolin 7-O-glucoside | Glycoside | 120 | More Stable |
| Eriodictyol | Aglycone | 68.2 | Less Stable |
| Mesquitol | Aglycone | 33.3 | Less Stable |
| Luteolin | Aglycone | 51.4 | Less Stable |
(Data adapted from Friedman et al., 2007)[4]
Experimental Protocols
Protocol 1: Extraction of Flavonoid Glucuronides from Biological Tissue (e.g., Liver)
This protocol is designed to minimize enzymatic and chemical degradation during the extraction of flavonoid glucuronides from tissue samples.
-
Homogenization Buffer Preparation: Prepare a phosphate (B84403) buffer (e.g., 100 mM, pH 7.4) containing a β-glucuronidase inhibitor. A common choice is D-saccharic acid 1,4-lactone at a final concentration of 10 mM. Keep the buffer on ice.
-
Tissue Homogenization:
-
Weigh the frozen tissue sample.
-
Add the ice-cold homogenization buffer (e.g., 4 mL per gram of tissue).
-
Homogenize the tissue using a mechanical homogenizer while keeping the sample tube immersed in an ice bath.
-
-
Protein Precipitation:
-
To the homogenate, add an equal volume of ice-cold acetonitrile (B52724) or methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
-
Centrifugation:
-
Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the flavonoid glucuronides.
-
-
Drying and Reconstitution:
-
Evaporate the organic solvent from the supernatant under a stream of nitrogen gas.
-
Reconstitute the remaining aqueous sample in a suitable solvent for LC-MS/MS analysis (e.g., mobile phase starting conditions).
-
-
Analysis:
-
Analyze the sample promptly or store at -80°C until analysis.
-
Visualizations
Caption: Workflow for Flavonoid Glucuronide Extraction.
Caption: Pathways of Flavonoid Glucuronide Degradation.
References
- 1. Overestimation of Flavonoid Aglycones as a Result of the ex vivo Deconjugation of Glucuronides by the Tissue β-Glucuronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overestimation of flavonoid aglycones as a result of the ex vivo deconjugation of glucuronides by the tissue β-glucuronidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Impact of thermal processing on dietary flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. xpublication.com [xpublication.com]
- 7. biologic.net [biologic.net]
- 8. Natural Flavonoids from Licorice as Potent Inhibitors of β-Glucuronidase Elucidated Through Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unraveling molecular mechanisms of β-glucuronidase inhibition by flavonoids from Centaurea scoparia: integrated in silico and in vitro insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Optimal extraction, purification and antioxidant activity of total flavonoids from endophytic fungi of Conyza blinii H. Lév - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. umsibslor.univ-lorraine.fr [umsibslor.univ-lorraine.fr]
- 15. Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Temperature-dependent studies on the total phenolics, flavonoids, antioxidant activities, and sugar content in six onion varieties - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor peak shape in HPLC analysis of phenolic compounds.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address poor peak shape in the High-Performance Liquid Chromatography (HPLC) analysis of phenolic compounds.
Troubleshooting Poor Peak Shape
Poor peak shape in HPLC can manifest as peak tailing, peak fronting, or split peaks, each indicating different potential issues with the analytical method or the HPLC system itself.[1] An ideal chromatographic peak is symmetrical, often described as Gaussian.[2] Asymmetrical peaks can compromise the accuracy and reproducibility of quantification.[2]
Peak Tailing
Peak tailing is observed when the latter half of the peak is wider than the front half, resulting in an asymmetry factor greater than 1.[3] This is a common issue in the analysis of polar compounds like phenols and can significantly reduce resolution and sensitivity.[2]
Q1: My phenolic compound peaks are tailing. What are the likely causes and how can I fix it?
When only the peaks of your phenolic compounds are tailing, the issue is likely due to chemical interactions between the analytes and the stationary phase.[4]
dot
References
Overcoming low signal intensity in mass spectrometry of flavonoids
Welcome to the technical support center for the mass spectrometry analysis of flavonoids. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimentation, with a focus on overcoming low signal intensity.
Troubleshooting Guide: Low Signal Intensity
Low signal intensity is a frequent and frustrating issue in the mass spectrometry of flavonoids. This guide provides a systematic approach to diagnose and resolve the root cause of the problem.
Q1: I am observing very low or no signal for my flavonoid standards. What are the initial checks I should perform?
A1: Before delving into complex parameter optimization, it's crucial to rule out basic issues with your system and sample.
-
System Suitability:
-
Tuning and Calibration: Ensure your mass spectrometer is recently tuned and calibrated according to the manufacturer's specifications to confirm it is operating at peak performance.[1]
-
Solvent and Mobile Phase: Verify that you are using high-purity, MS-grade solvents and that your mobile phases have been freshly prepared to minimize background noise and unwanted adduct formation.[2]
-
LC System Check: Confirm that the LC system is functioning correctly, with stable pressure and no leaks.
-
-
Sample Integrity:
Q2: My flavonoid signal is weak and inconsistent. How can I improve the ionization efficiency?
A2: Optimizing the ionization process is critical for enhancing signal intensity. The choice of ionization source and its parameters, as well as the mobile phase composition, play a significant role.
-
Ionization Source Selection:
-
Electrospray Ionization (ESI): ESI is the most commonly used and often the most sensitive technique for flavonoids, which are moderately polar compounds.[3][4][5] It is a 'soft' ionization technique that typically generates protonated molecules ([M+H]^+)\ or deprotonated molecules ([M-H]^-).[6]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is a good alternative for less polar or more volatile flavonoids.[2][6] It can also be useful for overcoming matrix effects.[7]
-
-
Ionization Mode:
-
Negative Ion Mode (-ESI): This mode is often preferred for flavonoids as it readily forms stable ([M-H]^-) ions.[8]
-
Positive Ion Mode (+ESI): This mode can also be effective, typically forming ([M+H]^+) ions.[9][10] It can be particularly useful for certain flavonoid classes and for obtaining complementary fragmentation information.[9] Some flavonoids may also form adducts with sodium ([M+Na]^+) or other cations.[9]
-
-
Mobile Phase Optimization:
-
pH and Additives: The pH of the mobile phase significantly influences ionization efficiency.
-
For positive mode , an acidic mobile phase (e.g., with 0.1% formic acid) promotes protonation and generally enhances the signal.[2][9][11]
-
For negative mode , a slightly basic mobile phase can improve deprotonation, though acidic modifiers like 0.1% formic acid are also commonly and successfully used to achieve high sensitivity.[9][11]
-
-
Solvents: The choice of organic solvent (e.g., acetonitrile (B52724) or methanol) can impact spray stability and desolvation efficiency.[9]
-
-
Ion Source Parameter Tuning:
-
Gas Flows and Temperatures: The nebulizing and drying gas flows and temperatures are critical for efficient desolvation and the formation of gas-phase ions. These parameters should be optimized for your specific flow rate and mobile phase composition.[2]
-
Capillary Voltage: The capillary voltage should be carefully tuned to maximize the signal for your specific analytes.[2]
-
Q3: I suspect matrix effects are suppressing my signal. How can I confirm and mitigate this?
A3: Matrix effects, caused by co-eluting compounds from the sample matrix that interfere with the ionization of the target analyte, are a common cause of signal suppression.[12][13]
-
Confirmation of Matrix Effects:
-
Compare the signal of a standard in a pure solvent versus the signal of the same standard spiked into a sample extract. A significant decrease in signal in the matrix extract indicates ion suppression.
-
-
Mitigation Strategies:
-
Improve Sample Cleanup: Employ techniques like solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components.[9]
-
Modify Chromatography: Adjust the chromatographic method to separate the analyte from co-eluting matrix components.[9]
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[9]
-
Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte is the most reliable way to compensate for matrix effects.[2][9][13]
-
Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix extract that is similar to the samples can also help to correct for matrix effects.[2]
-
Frequently Asked Questions (FAQs)
Q4: Should I use positive or negative ionization mode for flavonoids?
A4: The optimal ionization mode depends on the flavonoid's structure. Generally, negative ion mode is more common and often provides higher sensitivity for many flavonoids.[8][14] However, positive ion mode can be more sensitive for certain classes of flavonoids and can provide complementary structural information.[2][9][10] It is often beneficial to analyze samples in both modes during method development to determine the best approach for your specific compounds of interest.[15]
Q5: How does the mobile phase composition affect signal intensity?
A5: The mobile phase significantly influences ionization efficiency.[9]
-
pH: Adjusting the pH can enhance ionization. For negative mode, a slightly basic mobile phase can improve deprotonation, though acidic modifiers are still commonly and successfully used.[9] For positive mode, an acidic mobile phase (e.g., with 0.1% formic acid) promotes protonation.[9][11]
-
Solvents: The choice of organic solvent (e.g., acetonitrile or methanol) can impact spray stability and desolvation efficiency.[9]
-
Additives: Volatile additives like formic acid or acetic acid are commonly used to improve chromatography and ionization.[9] Ammonium formate (B1220265) or acetate (B1210297) can also be used as buffering agents.[9]
Q6: What are common fragmentation patterns for flavonoids in MS/MS, and how can they help in identification?
A6: Flavonoids exhibit characteristic fragmentation patterns that are useful for structural elucidation. Common fragmentation pathways involve retro-Diels-Alder (RDA) reactions, which break the C-ring, and losses of small neutral molecules like CO and H₂O.[9] Tandem mass spectrometry (MS/MS or MSn) is crucial for generating unique fragmentation patterns that can distinguish between isomers.[12][15]
Q7: Are there alternative methods to enhance flavonoid signals besides optimizing ESI or APCI parameters?
A7: Yes, several strategies can be employed to improve signal intensity:
-
Derivatization: Chemical modification of flavonoids, such as silylation or acetamide (B32628) formation, can alter their physicochemical properties to make them more amenable to certain types of mass spectrometry (like GC-MS) or to improve their ionization efficiency.[16][17][18]
-
Metal Complexation: The formation of ternary complexes with divalent transition metals (e.g., Cu²⁺, Co²⁺) can result in signal intensities that are orders of magnitude greater than the corresponding protonated or deprotonated flavonoids.[19]
-
Adduct Formation: In some cases, intentionally forming adducts with cations like sodium ([M+Na]^+) can lead to a more stable and intense signal compared to protonated molecules.[9][20]
Data Presentation
Table 1: Typical ESI-MS Parameters for Flavonoid Analysis
| Parameter | Typical Range | Purpose | Reference(s) |
| Capillary Voltage | 3000 - 4500 V (+/-) | Optimizes the electric field for efficient ion formation. | [9] |
| Nebulizer Gas Pressure | 30 - 50 psi | Affects droplet size and solvent evaporation. | [9][10][21] |
| Drying Gas Flow | 8 - 12 L/min | Aids in desolvation of ions. | [9][10][21] |
| Gas Temperature | 200 - 350 °C | Facilitates solvent evaporation and ion desolvation. | [9][10][21] |
Table 2: Effect of Mobile Phase Additives on Ionization Efficiency
| Additive | Concentration | Ionization Mode | Effect on Signal | Reference(s) |
| Formic Acid | 0.1% | Positive & Negative | Generally enhances signal, especially in positive mode. | [9][11] |
| Acetic Acid | 0.1% - 1% | Positive & Negative | Can improve signal, particularly in positive mode. | [9][11] |
| Ammonium Hydroxide | 20 mM | Positive | Shown to provide good signal-to-noise ratio in some applications. | [22] |
| Ammonium Acetate/Formate | ~10 mM | Negative | Can be used as a buffering agent. | [23] |
Experimental Protocols
Protocol 1: General Sample Preparation for Flavonoid Analysis from Plant Material
-
Extraction:
-
Weigh approximately 100 mg of dried, ground plant material into a microcentrifuge tube.
-
Add 1 mL of extraction solvent (e.g., 70-80% methanol (B129727) or ethanol).[12]
-
Vortex for 1 minute and sonicate for 30 minutes to improve extraction efficiency.[9][12]
-
Centrifuge at 10,000 x g for 10 minutes.[9]
-
Transfer the supernatant to a new tube.
-
-
Cleanup (Recommended): Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with methanol followed by water.[12]
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with water or a low percentage of organic solvent to remove polar impurities.[12]
-
Elute the flavonoids with methanol or acetonitrile.[12]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS analysis.[12]
-
-
Filtration:
-
Filter the final extract through a 0.22 µm syringe filter before injection into the LC-MS system.[12]
-
Protocol 2: LC-MS/MS Method for Flavonoid Analysis
-
LC System: UHPLC or HPLC system.[12]
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[12][21]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[2][12]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the compounds, and then return to initial conditions for re-equilibration.[12]
-
Flow Rate: 0.2 - 0.4 mL/min.[12]
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) is recommended.[10][21][24]
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes for comprehensive analysis.
-
Data Acquisition: Full scan for initial screening and targeted MS/MS (MRM) for quantification of specific flavonoids.
Visualizations
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. benchchem.com [benchchem.com]
- 3. Performance comparison of electrospray ionization and atmospheric pressure chemical ionization in untargeted and targeted liquid chromatography/mass spectrometry based metabolomics analysis of grapeberry metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microsaic.com [microsaic.com]
- 7. providiongroup.com [providiongroup.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS - Arabian Journal of Chemistry [arabjchem.org]
- 11. Optimization of a liquid chromatography method based on simultaneous electrospray ionization mass spectrometric and ultraviolet photodiode array detection for analysis of flavonoid glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. scielo.br [scielo.br]
- 15. mdpi.com [mdpi.com]
- 16. Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
- 22. Analysis of flavonoids with unified chromatography-electrospray ionization mass spectrometry-method development and application to compounds of pharmaceutical and cosmetic interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. tandfonline.com [tandfonline.com]
Strategies for resolving baseline drift in HPLC chromatograms.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve baseline drift in their HPLC chromatograms.
Troubleshooting Guides
Question: What are the common causes of baseline drift in HPLC?
Baseline drift in High-Performance Liquid Chromatography (HPLC) can be a persistent issue, affecting the accuracy and reproducibility of analytical results.[1] The most common causes can be categorized into several key areas:
-
Mobile Phase Issues: Problems with the mobile phase are a frequent source of baseline instability.[2][3] This includes changes in composition, contamination, and inadequate degassing.[4]
-
Temperature Fluctuations: Variations in ambient or column temperature can significantly impact the detector signal, leading to drift.[1][5]
-
Column-Related Problems: The analytical column itself can be a source of drift due to issues like slow equilibration or contamination.[6]
-
Detector Instability: Problems with the detector, such as lamp instability or a contaminated flow cell, can manifest as baseline drift.[4][7]
-
System and Hardware Issues: Leaks, pump pulsations, and malfunctioning check valves can also contribute to an unstable baseline.[1][8]
A logical approach to troubleshooting involves systematically investigating each of these potential sources.
Caption: Initial troubleshooting workflow for HPLC baseline drift.
Question: How can I troubleshoot baseline drift related to the mobile phase?
Mobile phase instability is a primary contributor to baseline drift. Here’s a systematic approach to troubleshooting these issues:
-
Prepare Fresh Mobile Phase: Solvents, especially those containing additives like trifluoroacetic acid (TFA) or buffers, can degrade over time.[2][3] It is best practice to prepare fresh mobile phase daily.[3][4]
-
Ensure High Purity: Use HPLC-grade solvents, high-purity salts, and additives to minimize impurities that can cause baseline fluctuations.[6][9]
-
Thoroughly Degas: Dissolved gases can form bubbles in the system, leading to baseline noise and drift.[3][4] Utilize inline degassers, helium sparging, or sonication to remove dissolved gases.[2][4]
-
Check for Miscibility and Proper Mixing: Ensure all mobile phase components are miscible and that the gradient mixer is functioning correctly.[7][10] Inconsistent mixing can lead to a wandering baseline.[8]
-
Balance Absorbance in Gradient Elution: In gradient methods, if the mobile phase components have different UV absorbance at the detection wavelength, the baseline will drift.[2] To mitigate this, you can either select a wavelength where all solvents have low absorbance or add a small amount of the stronger absorbing solvent to the weaker one to balance the absorbance.[5]
Caption: Step-by-step mobile phase troubleshooting guide.
Question: What steps should I take if I suspect temperature fluctuations are causing baseline drift?
Temperature variations can significantly affect the refractive index of the mobile phase and the performance of certain detectors, leading to baseline drift.[1][5]
-
Use a Column Oven: Maintaining a constant and uniform temperature for the column is crucial.[1][7]
-
Control the Laboratory Environment: Modern HPLC systems are less susceptible to ambient temperature changes, but it is still good practice to maintain a stable laboratory temperature (ideally within ±2°C).[1][8] Avoid placing the instrument near drafts from air conditioning or heating vents.[2][3]
-
Pre-heat the Mobile Phase: For highly sensitive applications, a mobile phase pre-heater can help minimize temperature gradients as the mobile phase enters the column.[1]
-
Detector Temperature Control: For temperature-sensitive detectors like Refractive Index (RI) detectors, ensure the detector temperature is stable and slightly above the column temperature.[3]
| Parameter | Recommended Stability |
| Laboratory Temperature | ±2°C[1] |
| Column Oven Temperature | Stable and uniform |
| Detector Temperature (RI) | Stable, slightly above column temperature[3] |
Question: How do I address column-related baseline drift?
The column is a central component of the HPLC system, and its condition can greatly influence baseline stability.
-
Ensure Proper Equilibration: After changing the mobile phase or following a gradient run, the column requires sufficient time to equilibrate with the new conditions.[2][6] Flushing the column with at least 10-20 column volumes of the new mobile phase is recommended.[6]
-
Column Cleaning: Strongly retained compounds from previous injections can slowly elute, causing the baseline to drift upwards.[6] Implement a robust column flushing procedure with a strong solvent between injections or sequences.[6]
-
Use a Guard Column: A guard column can help protect the analytical column from contaminants in the sample, extending its life and improving baseline stability.[7]
Experimental Protocols
Protocol 1: Column Flushing to Remove Strongly Retained Contaminants
This protocol is designed to remove contaminants that may be causing baseline drift.
-
Disconnect the Column from the Detector: This prevents contamination of the detector flow cell.
-
Flush with a Series of Solvents: Use a sequence of solvents with increasing elution strength. A general-purpose flush for a reversed-phase column could be:
-
20 column volumes of the mobile phase without buffer salts (e.g., water/acetonitrile).
-
20 column volumes of 100% Acetonitrile.
-
20 column volumes of 100% Isopropanol.
-
20 column volumes of 100% Acetonitrile.
-
20 column volumes of the mobile phase without buffer salts.
-
-
Re-equilibrate the Column: Flush the column with the initial mobile phase for at least 20 column volumes or until the baseline is stable.
-
Reconnect the Detector: Once the column is equilibrated, reconnect it to the detector.
Frequently Asked Questions (FAQs)
Q1: Why is my baseline drifting upwards during a gradient run?
An upward drifting baseline in a gradient run is often due to differences in the UV absorbance of the mobile phase components at the detection wavelength.[2] For example, if solvent B has a higher absorbance than solvent A, the baseline will rise as the concentration of B increases. Contamination in the mobile phase or the system can also contribute to this issue.[4]
Q2: Can a dirty detector flow cell cause baseline drift?
Yes, contaminants or air bubbles in the detector flow cell can cause both baseline noise and drift.[6][10] Flushing the flow cell with a suitable solvent, such as isopropanol, can help resolve this.[6] In some cases, a more aggressive cleaning with 1N nitric acid may be necessary, but consult your detector's manual first.[6]
Q3: How does the choice of wavelength affect baseline drift?
The detection wavelength is critical, especially when using UV-absorbing additives like TFA.[2] If the selected wavelength is on the slope of a compound's absorbance spectrum, small shifts in the mobile phase composition can lead to significant changes in absorbance and thus, baseline drift.[6] It is advisable to operate at the absorbance maximum (λmax) of the analyte where the absorbance is less sensitive to small wavelength changes.[6]
Q4: What is the role of check valves in baseline stability?
Malfunctioning or dirty check valves can lead to inconsistent mobile phase delivery and pressure fluctuations, which in turn can cause a noisy or drifting baseline.[2][8] Regular cleaning or replacement of check valves, especially when using buffer solutions, is important for maintaining a stable baseline.[2]
Q5: Can my sample be the cause of baseline drift?
If the sample matrix contains strongly retained components, these may elute very slowly during subsequent runs, appearing as a rising baseline.[6] Proper sample preparation to remove these interfering components and using a guard column can help mitigate this problem.[7]
References
- 1. How to Troubleshoot HPLC Baseline Drift Issues [eureka.patsnap.com]
- 2. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 3. labtech.tn [labtech.tn]
- 4. medikamenterqs.com [medikamenterqs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. Four of the causes of abnormal liquid chromatography baselines [uhplcslab.com]
- 9. uhplcs.com [uhplcs.com]
- 10. silicycle.com [silicycle.com]
Validation & Comparative
Navigating the Intricacies of Flavonoid Glucuronides: A Comparative Guide to Tandem Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals, the structural elucidation of flavonoid glucuronides is a critical step in understanding their metabolic fate and biological activity. Tandem mass spectrometry (MS/MS) stands as a cornerstone technology for this purpose. This guide provides a comparative overview of the primary fragmentation techniques—Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD)—offering insights into their performance for the structural characterization of these important metabolites.
The inherent complexity of flavonoid glucuronides, particularly the presence of isomers, presents a significant analytical challenge. The choice of fragmentation method in tandem mass spectrometry can profoundly influence the quality and interpretability of the resulting spectra, directly impacting the confidence of structural assignments. While a wealth of information exists for the fragmentation of flavonoid aglycones, a direct quantitative comparison of MS/MS techniques for their glucuronidated counterparts is less common in the literature. This guide synthesizes available data and established fragmentation principles to offer a comparative framework.
Performance Comparison: CID vs. HCD for Flavonoid Glucuronide Elucidation
Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are the two most prevalent fragmentation techniques used for the structural analysis of small molecules, including flavonoid glucuronides. While both methods rely on the collisional activation of precursor ions, they differ in the energy regime and the location within the mass spectrometer where fragmentation occurs, leading to distinct fragmentation patterns.
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) |
| Fragmentation Energy | Low-energy | Higher-energy |
| Primary Fragmentation | Typically dominated by the neutral loss of the glucuronic acid moiety (176 Da).[1] | Can also show the neutral loss of the glucuronic acid, but often produces a richer spectrum with more extensive fragmentation of the aglycone. |
| Key Diagnostic Ions | - [M-H-176]⁻ (aglycone ion) is often the base peak in negative mode. - Further fragmentation of the aglycone provides characteristic ions for the flavonoid subclass.[2][3] | - In addition to the aglycone ion, produces more low-mass fragment ions from the cleavage of the flavonoid backbone (Retro-Diels-Alder fragmentation).[4] - Can provide more detailed structural information about the aglycone. |
| Isomer Differentiation | Can be challenging for positional isomers as MS/MS spectra are often very similar.[1] Metal complexation can be used to enhance isomeric differentiation.[1] | The richer fragmentation spectrum may offer more subtle differences between isomers, potentially aiding in their differentiation. |
| Instrumentation | Widely available on ion trap and triple quadrupole instruments. | Predominantly available on Orbitrap and some Q-TOF instruments. |
| Advantages | - Good for confirming the presence of a glucuronide moiety. - Simpler spectra can be easier to interpret for initial identification. | - Provides more detailed structural information. - Potentially better for distinguishing between isomers. |
| Limitations | - May not provide sufficient fragmentation for detailed structural elucidation of the aglycone. - "Low-mass cut-off" in ion traps can prevent the detection of important low-mass fragment ions. | - Higher energy can sometimes lead to the loss of labile structural information. - More complex spectra can be challenging to interpret. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the extraction and LC-MS/MS analysis of flavonoid glucuronides from biological matrices.
Sample Preparation: Solid Phase Extraction (SPE) for Bile Samples
-
Sample Pre-treatment: Dilute 5 µL of bile with 1 mL of water containing 0.1% formic acid.
-
Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled flavonoid glucuronide).
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water with 0.1% formic acid.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water with 0.1% formic acid to remove interfering substances.
-
Elution: Elute the flavonoid glucuronides with two 1 mL aliquots of methanol with 0.1% formic acid.
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., 200 µL of 20% acetonitrile (B52724) in water) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate the analytes of interest. For example, a linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for glucuronides.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with data-dependent MS/MS for structural elucidation.
-
Precursor Ion Selection: The [M-H]⁻ ion of the target flavonoid glucuronide.
-
Collision Gas: Argon or nitrogen.
-
Collision Energy: Optimized for each specific compound and fragmentation technique (CID or HCD). This often requires a compound-dependent optimization.
-
Visualizing the Process: Workflows and Pathways
Flavonoid Glucuronidation Pathway
The following diagram illustrates the enzymatic conjugation of a flavonoid with glucuronic acid, a key step in its metabolism.
Caption: Enzymatic conversion of a flavonoid to its glucuronide conjugate.
General Workflow for Structural Elucidation
This diagram outlines the typical experimental and data analysis workflow for identifying flavonoid glucuronides using LC-MS/MS.
References
- 1. Identification of Flavone Glucuronide Isomers by Metal Complexation and Tandem Mass Spectrometry: Regioselectivity of UDP-Glucuronosyltransferase Isozymes in the Biotransformation of Flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques [mdpi.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
Comparative analysis of flavonoid profiles in different Scutellaria species
The genus Scutellaria, commonly known as skullcaps, comprises over 360 species, many of which are integral to traditional medicine due to their rich flavonoid content.[1] These flavonoids, particularly compounds like baicalin (B1667713), wogonin, and scutellarin (B1681692), are responsible for the significant pharmacological activities of these plants, including anti-inflammatory, antioxidant, anti-viral, and anti-tumor effects.[1] Understanding the differential accumulation of these bioactive compounds across various Scutellaria species and plant tissues is crucial for targeted drug discovery, quality control of herbal products, and the optimization of cultivation practices.
This guide provides a comparative analysis of the flavonoid content in several key Scutellaria species, supported by experimental data and detailed methodologies for their extraction and quantification.
Comparative Flavonoid Content
The concentration and composition of major flavonoids vary significantly among different Scutellaria species and between different plant organs, such as roots and leaves. The roots are often a primary source of 4'-deoxyflavones like baicalin and wogonin, while the aerial parts tend to accumulate 4'-hydroxyflavones such as scutellarin.[1][2] Below is a summary of quantitative data from comparative studies.
Flavonoid Content in Roots and Leaves of Various Scutellaria Species
| Species | Plant Part | Baicalin (mg/g DW) | Wogonoside (mg/g DW) | Baicalein (mg/g DW) | Wogonin (mg/g DW) | Scutellarin (mg/g DW) |
| S. baicalensis | Roots | 124.96[1] | 27.06[1] | 8.68[1] | 1.74[1] | 2.18[1] |
| Leaves | 2.28[1] | - | - | - | 20.59[1] | |
| S. barbata | Roots | 1.34[1] | 0.44[1] | 0.03[1] | 0.01[1] | 0.38[1] |
| Leaves | 0.11[1] | - | - | - | 13.92[1] | |
| S. indica | Roots | 0.05[1] | - | - | - | 0.31[1] |
| Leaves | 0.07[1] | - | - | - | 28.53[1] | |
| S. strigilosa | Roots | 0.17[1] | 0.16[1] | 0.01[1] | 0.01[1] | 0.22[1] |
| Leaves | 15.21[3] | 10.03[3] | - | - | 13.59[3] | |
| S. obtusifolia | Roots | 0.23[3] | 0.11[3] | 0.02[3] | 0.01[3] | 0.18[3] |
| Leaves | 0.09[3] | - | - | - | 19.87[3] | |
| S. altissima | Roots | 1.89[3] | 0.45[3] | 0.04[3] | 0.01[3] | 0.21[3] |
| Leaves | 0.12[3] | - | - | - | 18.76[3] |
Note: "-" indicates that the compound was not detected or the data was not available in the cited source.
Flavonoid Content in Hairy Roots of Various Scutellaria Species
| Species | Baicalin (mg/g DW) | Wogonoside (mg/g DW) | Baicalein (mg/g DW) | Wogonin (mg/g DW) | Scutellarin (mg/g DW) |
| S. baicalensis | 54.8[3] | 13.52[3] | 2.15[3] | 0.89[3] | 0.28[3] |
| S. barbata | 24.28[3] | 28.31[3] | 0.04[3] | 0.02[3] | 1.89[3] |
| S. indica | 2.89[3] | 1.25[3] | 0.01[3] | 0.01[3] | 19.75[3] |
| S. strigilosa | 4.21[3] | 17.3[3] | 0.02[3] | 0.01[3] | 0.87[3] |
| S. obtusifolia | 12.46[3] | 10.58[3] | 0.03[3] | 0.02[3] | 0.35[3] |
| S. altissima | 7.48[3] | 8.97[3] | 0.02[3] | 0.01[3] | 0.22[3] |
Experimental Protocols
Accurate quantification of flavonoids is essential for comparative studies. The following sections detail representative protocols for flavonoid extraction and analysis based on established methods.
Flavonoid Extraction Protocol
-
Sample Preparation : Plant material (roots or leaves) is dried, typically in an oven at a controlled temperature (e.g., 50°C), and then ground into a fine powder.
-
Extraction Solvent : An ethanol-water solution is commonly used. An optimal concentration is often around 50-70% ethanol.[1][4][5]
-
Extraction Method :
-
Maceration/Reflux : Place the powder in a flask with the extraction solvent. A liquid-to-solid ratio of 30:1 or 35:1 (mL/g) is effective.[1][5] The mixture is then heated under reflux for a specified time (e.g., 3 hours).[4]
-
Microwave-Assisted Extraction (MAE) : This method can be more efficient. Typical parameters might include a microwave power of 400 W for 90 seconds.[4]
-
-
Filtration and Concentration : The extract is filtered to remove solid plant material. The filtrate is then often concentrated under reduced pressure to yield the crude flavonoid extract.
Chromatographic Analysis Protocol (HPLC)
High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the separation and quantification of flavonoids.[1]
-
Instrumentation : A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is used.
-
Column : A C18 reversed-phase column is commonly employed (e.g., Acclaim RSLC 120 C18, 2.2 μm, 3.0 × 100 mm).[2]
-
Mobile Phase and Gradient Elution :
-
Flow Rate : A typical flow rate is 1.0 mL/min or 0.5 mL/min.[1][2]
-
Detection Wavelength : Flavonoids are typically detected at 270 nm or 280 nm.[1][2]
-
Quantification : Flavonoid peaks are identified by comparing their retention times with those of analytical standards. The amount of each flavonoid in the samples is quantified by correlating the peak area with a standard calibration curve.[1]
Visualized Workflows and Pathways
General Experimental Workflow
The process of analyzing flavonoid content follows a standardized workflow from sample collection to data interpretation.
Caption: Generalized workflow for flavonoid extraction and quantification.
Flavonoid Biosynthesis in Scutellaria
Scutellaria baicalensis has two distinct pathways for the synthesis of flavones. In the aerial parts, naringenin (B18129) is the precursor for scutellarein (B1681691) and scutellarin biosynthesis. In the roots, a newly evolved pathway produces 4'-deoxy root-specific flavones (RSFs).[6]
Caption: Flavonoid biosynthesis in Scutellaria baicalensis.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolite profiling reveals organ‐specific flavone accumulation in Scutellaria and identifies a scutellarin isomer isoscutellarein 8‐O‐β‐glucuronopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. maxapress.com [maxapress.com]
- 4. The Influence of Microwave-Assisted Extraction on the Phenolic Compound Profile and Biological Activities of Extracts from Selected Scutellaria Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of the extraction of total flavonoids from Scutellaria baicalensis Georgi using the response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis [frontiersin.org]
A Comparative Guide to the Bioactivity of 5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide and its Aglycone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported in vitro bioactivities of 5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide and its corresponding aglycone, 5,6-dihydroxy-8-methoxyflavone. Due to the limited availability of direct comparative studies on these specific molecules, this guide incorporates data from structurally similar dihydroxy-methoxyflavones to provide a comprehensive overview for research and drug development purposes.
Executive Summary
In general, flavonoid aglycones tend to exhibit greater in vitro bioactivity compared to their glycoside counterparts. This is often attributed to the bulky sugar moiety in glycosides, which can hinder interaction with cellular targets. However, glycosylation can improve a compound's stability and bioavailability in vivo. For the compounds , while direct comparative data is scarce, existing literature on similar flavonoids suggests that the aglycone, 5,6-dihydroxy-8-methoxyflavone, is likely to demonstrate more potent antioxidant, anti-inflammatory, and anticancer effects in in vitro assays.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for the bioactivities of 5,6-dihydroxy-8-methoxyflavone and related compounds. It is important to note that the data for the aglycone is primarily based on its close structural analog, 5,6-dihydroxyflavone, due to a lack of specific studies on the 8-methoxy derivative.
Table 1: Comparative Antioxidant Activity
| Compound | Assay | IC50 (µM) | Source |
| 5,6-dihydroxyflavone (Aglycone Analog) | DPPH Radical Scavenging | 5.2 ± 0.2 | [1] |
| 5,6-dihydroxyflavone (Aglycone Analog) | ABTS Radical Scavenging | 6.3 ± 0.1 | [1] |
| This compound | - | Data Not Available | - |
Table 2: Comparative Anti-inflammatory Activity
| Compound | Assay | IC50 (µM) | Source |
| 5,6-dihydroxyflavone (Aglycone Analog) | Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 cells | 38.5 ± 1.5 | [1] |
| This compound | - | Data Not Available | - |
Table 3: Comparative Anticancer Activity (Cytotoxicity)
| Compound | Cell Line | IC50 (µM) | Source |
| 3,5-dihydroxy-7-methoxyflavone | MIA PaCa-2 (Pancreatic Cancer) | ~20 | [2] |
| 3,5-dihydroxy-7-methoxyflavone | Panc28 (Pancreatic Cancer) | ~25 | [2] |
| 4′,5′-dihydroxy-5,7,3′-trimethoxyflavone | HCC1954 (Breast Cancer) | 8.58 | [3] |
| 5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavone | MDA-MB-231 (Breast Cancer) | 21.27 | [3] |
| This compound | - | Data Not Available | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Antioxidant Activity Assays
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.
-
Reagents: DPPH solution in methanol, test compound solutions at various concentrations, and a positive control (e.g., ascorbic acid).
-
Procedure:
-
A methanolic solution of DPPH is mixed with the test compound solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] × 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.
-
b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagents: ABTS solution, potassium persulfate, test compound solutions, and a positive control (e.g., Trolox).
-
Procedure:
-
The ABTS radical cation is generated by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
The test compound is added to the diluted ABTS•+ solution.
-
The absorbance is recorded after a set incubation time (e.g., 6 minutes).
-
The percentage of ABTS•+ scavenging activity is calculated, and the IC50 value is determined as described for the DPPH assay.
-
Anti-inflammatory Activity Assay
Nitric Oxide (NO) Inhibition Assay in LPS-stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Reagents: LPS, Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid), test compound solutions.
-
Procedure:
-
RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere.
-
The cells are pre-treated with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
LPS is then added to the wells to induce an inflammatory response and NO production.
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The amount of nitrite (B80452) (a stable product of NO) in the supernatant is quantified using the Griess reagent by measuring the absorbance at approximately 540 nm.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group, and the IC50 value is determined.
-
Anticancer Activity Assay
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Lines: Various cancer cell lines (e.g., MIA PaCa-2, Panc28, HCC1954, MDA-MB-231).
-
Reagents: MTT solution, DMSO, test compound solutions.
-
Procedure:
-
Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are treated with different concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, the MTT solution is added to each well, and the plate is incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
The culture medium is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of around 570 nm.
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration that inhibits cell growth by 50%) is calculated.
-
Mandatory Visualizations
The following diagrams illustrate key signaling pathways often modulated by flavonoids and a general experimental workflow for assessing bioactivity.
Caption: General experimental workflow for comparing bioactivities.
Caption: Inhibition of the NF-κB inflammatory pathway by flavonoid aglycones.
Caption: Modulation of the MAPK signaling pathway by flavonoid aglycones.
References
Validating the Cytoprotective Effects of Flavonoid Glucuronides In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Flavonoids, a diverse group of polyphenolic compounds found in plants, have long been recognized for their potential health benefits, including their cytoprotective properties. However, in vivo, flavonoids are extensively metabolized into glucuronide conjugates. This guide provides a comparative analysis of the cytoprotective effects of flavonoid glucuronides versus their parent aglycones, supported by experimental data and detailed protocols for in vitro validation.
Data Presentation: Comparative Cytoprotective Efficacy
The cytoprotective potential of flavonoid aglycones and their corresponding glucuronides can be quantitatively compared using the median effective concentration (EC50) values obtained from in vitro cell-based assays. The following table summarizes the EC50 values for the protection against hydrogen peroxide (H₂O₂)-induced cell death in human Jurkat T and neuroblastoma cells.[1][2] Lower EC50 values indicate higher potency.
| Flavonoid/Glucuronide | Cell Type | EC50 (µM) of Aglycone | EC50 (µM) of Glucuronide | Fold Change in Potency (Glucuronide vs. Aglycone) |
| Quercetin | Jurkat T / Neuroblastoma | < 0.5 | 1 - 16 | 2-32x decrease |
| Apigenin | Jurkat T / Neuroblastoma | < 0.5 | 1 - 16 | 2-32x decrease |
| Luteolin | Jurkat T / Neuroblastoma | < 0.5 | 1 - 16 | 2-32x decrease |
| Kaempferol | Jurkat T / Neuroblastoma | < 0.5 | 1 - 16 | 2-32x decrease |
| Isorhamnetin | Jurkat T / Neuroblastoma | < 0.5 | 1 - 16 | 2-32x decrease |
Note: Data is generalized from a study by Stevenson et al. (2008), which reported that glucuronidation generally weakened the cytoprotective capacities of flavonoids, increasing the EC50 values to a range of 1-16 µM from well below 0.5 µM for the aglycones.[1][2]
Experimental Protocols
Accurate and reproducible experimental design is paramount in validating the cytoprotective effects of flavonoid glucuronides. Below are detailed methodologies for key in vitro assays.
Cell Viability Assay (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cells in culture
-
Flavonoid aglycones and glucuronides
-
Cytotoxic agent (e.g., H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat cells with various concentrations of flavonoid aglycones or their corresponding glucuronides for a specified period (e.g., 2-24 hours).
-
Induce cytotoxicity by adding a stressor like H₂O₂ at a predetermined concentration and incubate for the desired duration.
-
Remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cells in culture
-
Flavonoid aglycones and glucuronides
-
Apoptosis-inducing agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with flavonoid compounds and an apoptosis inducer as described for the MTT assay.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
-
Oxidative Stress Assay (H₂O₂-Induced Oxidative Stress)
This assay evaluates the ability of flavonoid glucuronides to protect cells from oxidative damage induced by hydrogen peroxide.
-
Materials:
-
Cells in culture
-
Flavonoid aglycones and glucuronides
-
Hydrogen peroxide (H₂O₂)
-
Cell viability or apoptosis assay reagents (as described above)
-
-
Procedure:
-
Seed cells in appropriate culture plates.
-
Pre-treat the cells with different concentrations of the test compounds (flavonoid aglycones or glucuronides) for a designated time.
-
Expose the cells to a pre-determined concentration of H₂O₂ for a specific duration to induce oxidative stress.
-
Following the H₂O₂ treatment, assess cell viability using the MTT assay or quantify apoptosis using the Annexin V-FITC/PI staining method as detailed in the protocols above.
-
Compare the viability or apoptosis rates in cells pre-treated with flavonoid compounds to those treated with H₂O₂ alone to determine the cytoprotective effect.
-
Mandatory Visualizations
Signaling Pathways of Flavonoid Glucuronide-Mediated Cytoprotection
The cytoprotective effects of flavonoid glucuronides are mediated through the modulation of various intracellular signaling pathways. The following diagrams illustrate the known mechanisms for specific flavonoid glucuronides.
References
A Comparative Guide to the Structure-Activity Relationship of Dihydroxy-Methoxyflavones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of dihydroxy-methoxyflavones, focusing on their antioxidant, anti-inflammatory, and anticancer properties. The information presented is curated from experimental data to facilitate an understanding of how the substitution pattern of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the flavone (B191248) scaffold dictates biological activity. While specific data on every possible dihydroxy-methoxyflavone isomer is not always available, this guide synthesizes findings from structurally related compounds to provide valuable insights.[1][2]
Structure-Activity Relationship (SAR) Insights
The biological activities of dihydroxy-methoxyflavones are critically dependent on the number and position of hydroxyl and methoxy groups on their basic flavone structure.
Antioxidant Activity
The antioxidant capacity of flavonoids is primarily attributed to their ability to scavenge free radicals.[1] This is largely influenced by the presence of phenolic hydroxyl groups that can donate a hydrogen atom to neutralize radicals.[3]
-
Hydroxyl Groups (-OH): The number and location of -OH groups are paramount. Dihydroxyflavones, especially those with an ortho-dihydroxy (catechol) arrangement in the B-ring (e.g., at the 3' and 4' positions), are potent antioxidants.[4] This configuration enhances electron delocalization, stabilizing the resulting phenoxyl radical.
-
Methoxy Groups (-OCH₃): Methylation of hydroxyl groups generally reduces antioxidant activity.[5] For example, the methylation of hydroxyl groups at the C3' and C4' positions has been shown to drastically reduce antiproliferative activity, which is often linked to antioxidant capacity.[5]
Anti-inflammatory Activity
Flavonoids exert anti-inflammatory effects by modulating key signaling pathways and enzymes in the inflammatory cascade, such as NF-κB and cyclooxygenase (COX).[1][6]
-
Hydroxyl vs. Methoxy Groups: Studies have indicated that hydroxyl derivatives of flavones are more potent anti-inflammatory agents than their corresponding methoxy derivatives.[7]
-
Positional Importance: The C2'- and C4'-dihydroxy substitution pattern has been shown to exhibit significant inhibition of rat paw edema.[7] The presence of a methoxy group at the C7 position and a hydroxyl group at C3' appears to enhance anti-inflammatory activity.[8] Conversely, a methoxy group at the C4' position can attenuate this activity.[9] The double bond between C2-C3 is also important for promoting anti-inflammatory effects.[9]
Anticancer Activity
The substitution patterns of -OH and -OCH₃ groups play a pivotal role in the cytotoxic activity of these compounds against cancer cells.[6]
-
B-Ring Substitution: The arrangement of substituents on the B-ring is a critical determinant of anticancer potency.[6] The 3',4'-dihydroxy moiety is important for antiproliferative activity in HL-60 cells.[5]
-
A-Ring Substitution: Hydroxyl groups at positions C5 and C7 are known to be important for cytotoxic activity.[6]
-
Synergistic Effects: The combination of 5,4'-dihydroxy and 3',4'-dihydroxy moieties has been shown to have synergistic effects, enhancing antiproliferative activity.[5]
-
Role of Methoxy Groups: An increased number of methoxy groups on the B-ring may reduce the antiproliferative potency against certain cell lines like HL-60.[5] However, in some cases, methoxy groups are crucial for activity. For instance, 5-hydroxy-7-methoxyflavone derivatives have been shown to promote skeletal muscle hypertrophy, a desirable effect in certain contexts.[10]
Quantitative Data on Biological Activities
The following tables summarize the reported biological activities of various dihydroxy-methoxyflavones and related structures.
Table 1: Anticancer Activity of Dihydroxy-Methoxyflavone Analogs
| Flavonoid | Cancer Cell Line | Assay | IC₅₀ Value (µM) | Reference |
| 5,7-Dihydroxy-3,4'-dimethoxyflavone | MCF-7 (Breast) | Not Specified | 50.98 ± 1.8 | [2] |
| Acacetin (5,7-Dihydroxy-4'-methoxyflavone) | DU145 (Prostate) | MTT | ~25 | [2][11][12] |
| 5,7-Dimethoxyflavone | HepG2 (Liver) | Not Specified | 25 | [2] |
| 5,4'-Dihydroxyflavone | HL-60 (Leukemia) | Not Specified | 28 | [5] |
| 3',4'-Dihydroxyflavone | HL-60 (Leukemia) | Not Specified | 51 | [5] |
| 5,3',4'-Trihydroxyflavone (Luteolin) | HL-60 (Leukemia) | Not Specified | 13 | [5] |
| 3',4'-Dimethoxyflavone | HL-60 (Leukemia) | Not Specified | >400 | [5] |
Table 2: Antioxidant Activity of Related Flavonoids
| Compound | Assay | IC₅₀ Value | Reference |
| 3',4'-dihydroxy-7-methoxyflavone | DPPH Radical Scavenging | Not explicitly quantified, but noted to possess antioxidant activity. | [3] |
| Dihydroxyflavones (general) | DPPH Radical Scavenging | Generally strong antioxidants, especially with ortho-dihydroxy groups. | [4] |
Key Experimental Protocols
Detailed methodologies for common assays are provided below.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay evaluates the free radical scavenging ability of a compound.[13] DPPH is a stable free radical that is neutralized by an antioxidant, resulting in a color change from purple to yellow, which is measured spectrophotometrically.[13][14]
Principle: Antioxidant + DPPH• (Purple) → Antioxidant-H + DPPH-H (Yellow)
Protocol:
-
Reagent Preparation:
-
DPPH Working Solution: Prepare a solution of DPPH in methanol (B129727) or ethanol (B145695) with an absorbance of approximately 1.0 ± 0.1 at 517 nm.[14] This solution should be freshly prepared and protected from light.[13][14]
-
Test Compound Stock Solution: Prepare a stock solution of the flavonoid (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.[13]
-
Serial Dilutions: Create a series of dilutions from the stock solution to cover a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[14]
-
Positive Control: Use a standard antioxidant like ascorbic acid or Trolox.[13]
-
-
Assay Procedure (Microplate Method):
-
Add 100 µL of each concentration of the flavonoid solutions and positive control to the wells of a 96-well plate.[14]
-
Add 100 µL of solvent to the blank wells.[14]
-
Initiate the reaction by adding 100 µL of the DPPH working solution to all wells except the blank wells. Add 100 µL of the solvent to the blank wells.[14]
-
Cover the plate and incubate in the dark at room temperature for 30 minutes.[14]
-
Measure the absorbance of each well at 517 nm using a microplate reader.[14]
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.[13]
-
Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) by plotting the percentage of inhibition against the compound concentration.[13]
-
Anticancer Activity: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells. It should be noted that some antioxidant flavonoids can interfere with the MTT assay by directly reducing the MTT salt; therefore, appropriate controls are essential, and alternative assays like the SRB assay may be considered.
Protocol:
-
Cell Culture: Culture a human cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media and conditions.[3]
-
Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the dihydroxy-methoxyflavone for a specified period (e.g., 24, 48, or 72 hours).[15] Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the MTT to formazan.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[3]
-
Data Analysis:
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a well-established animal model for evaluating the effect of compounds on acute inflammation.[7]
Protocol:
-
Animal Acclimatization: Acclimate rats to the laboratory conditions before the experiment.
-
Compound Administration: Administer the test dihydroxy-methoxyflavones orally or via intraperitoneal injection at various doses (e.g., 5, 10, 50 mg/kg).[7] A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like Diclofenac.[7]
-
Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized edema.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[7]
-
Data Analysis:
-
Calculate the percentage inhibition of edema for each group compared to the control group.
-
The formula used is: % Inhibition = [(V_c - V_t) / V_c] x 100, where V_c is the average paw volume in the control group and V_t is the average paw volume in the treated group.
-
Visualizing Pathways and Protocols
The following diagrams illustrate key concepts related to the activity of dihydroxy-methoxyflavones.
Caption: Key structural determinants for the biological activity of flavones.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Hypothetical anti-inflammatory signaling pathway modulated by flavonoids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones [mdpi.com]
- 5. Relationship Between the Structure of Methoxylated and Hydroxylated Flavones and Their Antiproliferative Activity in HL60 Cells | Anticancer Research [ar.iiarjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Anti-Inflammatory Effect of Selected Dihydroxyflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5‐Hydroxy‐7‐methoxyflavone derivatives from Kaempferia parviflora induce skeletal muscle hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Differentiating Isomeric Flavone Glucuronides: A Comparative Guide Using Metal Complexation and Tandem Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise structural elucidation of isomeric flavonoid glucuronides is a critical challenge in metabolism studies. Standard mass spectrometry (MS) techniques often fall short in distinguishing between these isomers due to their identical mass and similar fragmentation patterns. This guide provides a comprehensive comparison of how metal complexation coupled with tandem mass spectrometry (MS/MS) offers a robust solution for the unambiguous differentiation of isomeric flavone (B191248) glucuronides.
This guide delves into the experimental data and protocols that underpin this advanced analytical technique. By forming complexes with metal ions, the fragmentation behavior of isomeric flavone glucuronides can be significantly altered, leading to unique product ions that serve as diagnostic fingerprints for each isomer. This approach has proven to be highly effective for the structural characterization of metabolites in complex biological matrices.[1][2][3]
Comparative Analysis of Fragmentation Patterns
The core principle of this method lies in the differential fragmentation of metal-complexed isomeric flavone glucuronides upon collision-induced dissociation (CID). The position of the glucuronic acid moiety on the flavone backbone dictates how the molecule interacts with the metal ion, leading to distinct fragmentation pathways.
A study on the differentiation of five flavone glucuronide isomers (chrysin, apigenin, luteolin, baicalein, and scutellarein) utilized cobalt(II) complexation with 4,7-diphenyl-1,10-phenanthroline (B7770734) as an auxiliary ligand.[1][4] The resulting complexes, of the form [Co(II)(flavone-H)(ligand)2]+, yielded diagnostic fragmentation patterns upon CID that allowed for clear differentiation.[1][4] For instance, metal complexes of 7-O-glucuronides characteristically show losses of the auxiliary ligand, the glucuronic acid moiety, or both.[1]
Below is a summary of the key fragmentation differences observed for hypothetical isomeric flavone glucuronides, illustrating the power of this technique.
| Precursor Ion (m/z) | Isomer Position | Diagnostic Product Ions (m/z) | Key Neutral Losses |
| [M+Co(L)2-H]+ | 7-O-glucuronide | [M+Co-H-GlcA]+ | Glucuronic acid (176 Da) |
| [M+Co(L)-H]+ | Auxiliary Ligand | ||
| [M+Co-H-GlcA-L]+ | Glucuronic acid + Auxiliary Ligand | ||
| [M+Co(L)2-H]+ | 4'-O-glucuronide | [B-ring+GlcA+Co-H]+ | A-ring fragment |
| [M+Co-H-GlcA]+ | Glucuronic acid (176 Da) | ||
| [M+Co(L)2-H]+ | 3'-O-glucuronide | [B-ring+GlcA+Co-H]+ | A-ring fragment |
| [M+Co-H-GlcA]+ | Glucuronic acid (176 Da) |
Note: This table represents a generalized fragmentation pattern. Specific m/z values will depend on the flavone aglycone and the auxiliary ligand used. "M" represents the neutral flavone glucuronide, "GlcA" represents the glucuronic acid moiety, and "L" represents the auxiliary ligand.
Experimental Workflow and Methodologies
The successful differentiation of isomeric flavone glucuronides using metal complexation relies on a carefully optimized experimental setup. A common approach involves the use of liquid chromatography (LC) to separate the isomers, followed by post-column addition of a metal/ligand solution before introduction into the mass spectrometer.[1][2][5]
Detailed Experimental Protocol
The following is a representative protocol for the differentiation of isomeric flavone glucuronides:
1. Sample Preparation:
-
Flavone glucuronides can be generated in vitro using incubations with UDP-glucuronosyltransferase (UGT) isozymes or extracted from biological matrices such as urine or plasma.[1][2]
-
For in vitro reactions, the enzymatic reaction is typically quenched, and the supernatant containing the glucuronides is collected after centrifugation.[1]
2. Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for the separation of flavonoid glucuronides.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is typically employed.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is standard.
3. Post-Column Metal Complexation:
-
A solution containing a metal salt (e.g., cobalt(II) chloride) and an auxiliary ligand (e.g., 4,7-diphenyl-1,10-phenanthroline) in a solvent like methanol (B129727) is delivered via a syringe pump.[1]
-
This solution is mixed with the LC eluent in a low-dead-volume mixing tee before entering the mass spectrometer's ion source.
4. Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate the metal-flavonoid glucuronide complexes.[5]
-
MS Scan: A full scan is performed to identify the m/z of the precursor metal complexes.
-
MS/MS Analysis: The precursor ions of interest are isolated and subjected to collision-induced dissociation (CID) to generate product ion spectra. The collision energy should be optimized to produce informative fragmentation.
Differentiating Fragmentation Pathways
The structural differences between isomeric flavone glucuronides influence the stability of the metal complex and direct the fragmentation pathways upon CID. The following diagram illustrates a hypothetical example of how two isomers can yield different product ions.
Alternative and Complementary Methods
While metal complexation with MS/MS is a powerful tool, other techniques can be used for the differentiation of flavone glucuronide isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is considered the gold standard for structural elucidation but requires larger sample quantities and is less practical for high-throughput screening.[1][6]
-
Chromatographic Retention Time: Comparison with synthesized standards based on retention time is a traditional method, but it is limited by the availability of authentic standards.[1]
-
UV Shift Method: This technique can provide information about the position of conjugation but may not always be conclusive for all isomers.[1]
References
- 1. Identification of Flavone Glucuronide Isomers by Metal Complexation and Tandem Mass Spectrometry: Regioselectivity of UDP-Glucuronosyltransferase Isozymes in the Biotransformation of Flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of isomeric flavonoid glucuronides in urine and plasma by metal complexation and LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. Identification of flavone glucuronide isomers by metal complexation and tandem mass spectrometry: regioselectivity of uridine 5'-diphosphate-glucuronosyltransferase isozymes in the biotransformation of flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide in a Laboratory Setting
For immediate reference, treat 5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide as a non-hazardous chemical waste and dispose of it through your institution's designated chemical waste management program. Do not dispose of this compound down the drain or in regular solid waste streams unless explicitly approved by your local Environmental Health and Safety (EHS) department.
This document provides essential safety and logistical information for the proper disposal of this compound, a flavonoid glycoside isolated from Scutellaria baicalensis.[1] The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in compliance with general laboratory safety standards.
Hazard Assessment and Waste Classification
General Characteristics of Flavonoid Compounds:
| Property | General Observation for Similar Flavonoids | Recommended Handling Precaution |
| Toxicity | Generally low acute toxicity. May cause irritation upon contact with eyes, skin, or respiratory tract. | Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. |
| Environmental Hazard | Specific data is lacking, but release into the environment should be avoided. | Do not dispose of in sinks or regular trash. |
| Reactivity | Generally stable under normal laboratory conditions. | Store away from strong oxidizing agents. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound.
-
Segregation of Waste:
-
Do not mix this compound waste with other waste streams, such as hazardous solvents, heavy metals, or biological waste, unless following an established institutional protocol.
-
Keep solid and liquid waste containing the compound in separate, designated containers.
-
-
Waste Container Selection and Labeling:
-
Solid Waste: Collect solid waste (e.g., contaminated filter paper, weighing boats, unused compound) in a clearly labeled, sealable container. A sturdy plastic bag or a wide-mouthed plastic or glass jar with a screw cap is suitable.
-
Liquid Waste: Collect liquid waste (e.g., solutions containing the compound) in a compatible, leak-proof container, typically a glass or polyethylene (B3416737) bottle with a secure screw cap.
-
Labeling: All waste containers must be clearly labeled with the full chemical name: "this compound Waste" and the approximate concentration and quantity. Follow your institution's specific labeling requirements, which may include the date and the name of the generating laboratory.
-
-
Storage of Waste:
-
Store waste containers in a designated, well-ventilated area away from general laboratory traffic.
-
Ensure that the storage area is secure and that incompatible wastes are segregated.
-
-
Disposal Request and Collection:
-
Once the waste container is full or ready for disposal, follow your institution's established procedures for chemical waste pickup. This typically involves submitting a request to the EHS or a similar department.
-
Do not attempt to transport the chemical waste off-site yourself.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Decontamination of Empty Containers
Empty containers that held this compound should be decontaminated before disposal.
-
Triple Rinsing:
-
Rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or acetone) three times.
-
Collect the rinsate as chemical waste and add it to the appropriate liquid waste container for this compound.
-
-
Disposal of Rinsed Containers:
-
After triple rinsing, deface or remove the original label.
-
The clean, empty container can typically be disposed of in the regular laboratory glass or plastic recycling stream, in accordance with institutional policies.
-
Spill Management
In the event of a spill, follow these steps:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.
-
Personal Protective Equipment: Before cleaning, don appropriate PPE, including a lab coat, gloves, and safety glasses. For a large spill of the solid, a dust mask may be necessary.
-
Containment and Cleanup:
-
Solid Spills: Gently sweep or scoop the solid material into a designated waste container. Avoid creating dust.
-
Liquid Spills: Absorb the liquid with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow). Collect the absorbent material and place it in a sealed container for disposal as chemical waste.
-
-
Decontamination: Clean the spill area with a suitable solvent and then with soap and water.
-
Reporting: Report the spill to your laboratory supervisor and EHS department as required by your institution's policies.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
Personal protective equipment for handling 5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide
Essential Safety and Handling Guide for 5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance is based on safety protocols for structurally similar flavonoid compounds and is intended to ensure safe laboratory operations and proper disposal.
Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Rationale |
| Eye/Face Protection | Safety Goggles | With side-shields, conforming to EN 166 (EU) or NIOSH (US).[1][4] | Protects eyes from dust particles and accidental splashes. |
| Skin Protection | Gloves | Chemical-resistant, tested according to EN 374.[1] | Prevents direct skin contact with the compound. |
| Lab Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination. | |
| Respiratory Protection | Particulate Respirator | P1 (filters at least 80% of airborne particles) or equivalent.[1] | Necessary when handling the powder form to avoid inhalation of dust. |
Operational Plan: Handling Procedures
Safe handling is critical to minimize exposure and ensure a safe laboratory environment. The following step-by-step procedures should be followed:
-
Preparation :
-
Ensure a well-ventilated work area, such as a chemical fume hood.[4]
-
Assemble all necessary equipment and materials before handling the compound.
-
Put on all required personal protective equipment as detailed in the table above.
-
-
Handling the Compound :
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
| Waste Type | Disposal Method |
| Unused Compound | Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Materials (e.g., gloves, wipes) | Place in a sealed bag or container and dispose of as chemical waste. |
| Empty Containers | Rinse thoroughly with an appropriate solvent. Dispose of the rinsed container as regular waste or as directed by institutional policy. The rinsate should be collected and disposed of as chemical waste. |
Visualizing Safety and Disposal Workflow
The following diagram illustrates the logical flow of the safety and disposal procedures for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
